A3-APO
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
RPDKPRPYLPRPRPPRPVR |
Origin of Product |
United States |
Foundational & Exploratory
The Pro-Apoptotic Mechanism of A3 Adenosine Receptor Agonists: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 14, 2025 – A growing body of research highlights the therapeutic potential of A3 adenosine receptor (A3AR) agonists as targeted anti-cancer agents. This technical guide provides an in-depth overview of the mechanism of action, key signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to the pro-apoptotic effects of A3AR agonists, herein referred to as A3-APO. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.
The A3 adenosine receptor, a G protein-coupled receptor, is significantly overexpressed in various tumor cells compared to its low expression in normal tissues, making it an attractive target for cancer therapy.[1][2] Activation of A3AR by selective agonists, such as IB-MECA (Piclidenoson) and Cl-IB-MECA (Namodenoson), triggers a cascade of intracellular events that culminate in the inhibition of cancer cell proliferation and the induction of programmed cell death (apoptosis).[1][3]
Core Mechanism of Action: Induction of Apoptosis
The primary anti-cancer effect of A3AR agonists is the induction of apoptosis in malignant cells. This is achieved through the modulation of several key signaling pathways, leading to cell cycle arrest and the activation of the intrinsic mitochondrial apoptotic cascade.
Modulation of Key Signaling Pathways
Activation of A3AR in cancer cells initiates a complex signaling network, primarily through its coupling to Gi proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent downregulation of Protein Kinase A (PKA) and Protein Kinase B (PKB/Akt).[1][2] The modulation of these upstream kinases has significant downstream consequences for two major oncogenic pathways: Wnt/β-catenin and NF-κB.
-
Wnt/β-catenin Pathway: The reduction in PKA and PKB/Akt activity leads to the activation of Glycogen Synthase Kinase-3β (GSK-3β).[1][4] Activated GSK-3β phosphorylates β-catenin, marking it for proteasomal degradation. The resulting decrease in nuclear β-catenin leads to the downregulation of its target genes, including the key cell cycle regulators c-Myc and cyclin D1, ultimately causing cell cycle arrest and inhibiting tumor growth.[1][2][5]
-
NF-κB Signaling Pathway: The inhibition of PKB/Akt prevents the phosphorylation and subsequent degradation of IκB, the natural inhibitor of Nuclear Factor-kappa B (NF-κB).[1] By stabilizing IκB, A3AR agonists effectively block the pro-survival activity of NF-κB, sensitizing cancer cells to apoptosis.[1]
-
Intrinsic Mitochondrial Apoptosis: A3AR agonists have been shown to trigger the intrinsic mitochondrial pathway of apoptosis. This is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[1][6] This shift in balance leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[1][7][8][9] Some studies also indicate the involvement of increased intracellular calcium levels and the generation of reactive oxygen species (ROS) in mediating these apoptotic effects.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on A3AR agonists.
Table 1: Preclinical Efficacy of A3AR Agonists in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| IB-MECA | OVCAR3 (Ovarian) | MTT Assay | Cell Viability | Dose-dependent reduction | [6] |
| IB-MECA | OVCAR3 (Ovarian) | BrdU Assay | Proliferation | Dose-dependent reduction | [6] |
| IB-MECA | HL-60 (Leukemia) | Flow Cytometry | Apoptosis | Induced at ≥100 µM | [10] |
| Cl-IB-MECA | A172 (Glioma) | Cell Viability Assay | Proliferation | Dose and time-dependent inhibition | [7] |
| Cl-IB-MECA | JoPaca-1 (Pancreatic) | MTS Assay | Cytotoxicity | IC50 determined after 72h | [11] |
| Cl-IB-MECA | Hep-3B (Hepatocellular) | MTS Assay | Cytotoxicity | IC50 determined after 72h | [11] |
Table 2: Clinical Trial Data for A3AR Agonists
| Compound | Indication | Phase | Dosage | Key Finding | Reference |
| Piclidenoson | Rheumatoid Arthritis | II | 1.0 mg twice daily | 55.6% of patients achieved ACR20 response at 12 weeks | [5][12] |
| Piclidenoson | Psoriasis | II | - | Safe and effective in improving skin lesions | [12][13] |
| Namodenoson | Hepatocellular Carcinoma (Child-Pugh B) | II/III | - | Prolonged overall survival observed | [12][13] |
| Namodenoson | Non-alcoholic steatohepatitis (NASH) | IIa/IIb | - | Demonstrated anti-inflammatory, anti-fibrotic, and anti-steatotic effects | [12][13] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms of this compound, the following diagrams, generated using the DOT language, visualize the core signaling pathways and a typical experimental workflow.
Caption: A3AR Agonist Signaling Pathway Leading to Apoptosis.
Caption: Typical In Vitro Experimental Workflow for this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of A3AR agonists.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the A3AR agonist (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the A3AR agonist at desired concentrations for the indicated times.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
Western Blot Analysis for Key Signaling Proteins
Principle: Western blotting is used to detect the expression levels of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the target proteins.
Protocol:
-
Cell Lysis: Treat cells with the A3AR agonist, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, β-catenin, cleaved caspase-3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).
This technical guide provides a comprehensive overview of the mechanism of action of A3AR agonists in inducing apoptosis in cancer cells. The detailed information on signaling pathways, quantitative data, and experimental protocols is intended to facilitate further research and development of this promising class of targeted cancer therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anti-Cancer Effect of A3 Adenosine Receptor Agonists: A Novel, Targeted Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacological and Therapeutic Effects of A3 Adenosine Receptor (A3AR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rps.mui.ac.ir [rps.mui.ac.ir]
- 7. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca²⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Induction of apoptosis by the adenosine derivative IB-MECA in parental or multidrug-resistant HL-60 leukemia cells: possible relationship to the effects on inhibitor of apoptosis protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-Cl-IB-MECA regulates the proliferative and drug resistance pathways, and facilitates chemosensitivity in pancreatic and liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drugs Targeting the A3 Adenosine Receptor: Human Clinical Study Data - PubMed [pubmed.ncbi.nlm.nih.gov]
A3-APO: A Proline-Rich Antimicrobial Peptide with a Dual Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
A3-APO is a synthetically designed dimeric proline-rich antimicrobial peptide (PrAMP) that has demonstrated significant efficacy against a range of multidrug-resistant (MDR) Gram-negative bacteria. Its unique dual-action mechanism, targeting both the bacterial membrane and an essential intracellular protein, coupled with favorable in vivo activity, positions it as a promising candidate for the development of novel antimicrobial therapeutics. This technical guide provides an in-depth overview of this compound, including its antimicrobial profile, mechanism of action, toxicity, and the experimental methodologies used for its characterization.
Core Attributes of this compound
This compound is a branched peptide dimer, a structural feature that enhances its antimicrobial activity. Its design was informed by statistical analysis of native antimicrobial peptide sequences to optimize its efficacy. A key characteristic of this compound is its ability to act as a prodrug, with its active metabolite being the single-chain fragment, Chex1-Arg20. However, the dimeric form exhibits improved membrane-disrupting capabilities and a reduced propensity for resistance development compared to its monomeric counterpart.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Median MIC (mg/L) | Reference(s) |
| Escherichia coli | 28 clinical isolates | 2-128 | 30 | |
| Klebsiella pneumoniae | 28 clinical isolates | 2-128 | 30 | |
| Salmonella enterica serovar Typhimurium | 28 clinical isolates | 2-128 | 30 | |
| Acinetobacter baumannii | 9 strains | 32->64 | - | |
| Enterobacter cloacae | - | 4-16 | - | |
| Proteus vulgaris | - | >64 | - | |
| Enterococcus faecalis | - | >64 | - | |
| Pseudomonas aeruginosa | - | Effective killing | - | |
| Staphylococcus saprophyticus | - | Effective killing | - |
Table 2: In Vivo Efficacy and Toxicity of this compound
| Animal Model | Infection Model | Administration Route | Dosage | Outcome | Reference(s) |
| Mouse | Systemic E. coli infection | Intraperitoneal (ip) | 20 mg/kg (NOAEL) | 100% cure rate when administered immediately after infection. | |
| Mouse | Established E. coli bacteremia | Intraperitoneal (ip) | 10 mg/kg (3 doses) | Prolonged survival and reduced bacterial counts, comparable to imipenem. | |
| Mouse | Systemic carbapenem-resistant A. baumannii infection | Intravenous (iv) | 2.5 mg/kg | Reduced bacterial counts by at least two log10 units and increased survival. | |
| Mouse | Systemic carbapenem-resistant A. baumannii infection | Intramuscular (im) | 5 mg/kg | Reduced bacterial counts by at least two log10 units and increased survival. | |
| Mouse | A. baumannii wound infection | Intramuscular (im) | 5 mg/kg | Improved survival, reduced bacterial counts in blood and wounds, and improved wound appearance. | |
| Mouse | Toxicity Study | Intraperitoneal (ip) | 50 mg/kg | Lethal Dose (LD50). | |
| Mouse | Toxicity Study | Intramuscular (im) | 75 mg/kg | Lowest toxic dose observed. |
Mechanism of Action
This compound exhibits a dual mechanism of action, a feature that likely contributes to its potent antimicrobial effect and potentially lower rates of resistance development.
-
Membrane Disruption: The dimeric structure of this compound enhances its ability to interact with and disrupt the bacterial membrane. This interaction is a key part of its bactericidal activity. Multimerization of the base peptide, Chex-Arg20, from a monomer to a dimer (this compound) and a tetramer, leads to a shift from a non-lytic mechanism to one of membrane disruption and depolarization.
-
Intracellular Targeting: this compound can penetrate the bacterial cell membrane and interact with an intracellular target, the 70-kDa heat shock protein DnaK. It binds to the C-terminal helical lid of bacterial DnaK, inhibiting its chaperone-assisted protein folding activity. This inhibition is specific to bacterial DnaK, as the peptide does not affect the mammalian homologue, Hsp70.
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for this compound synthesis and MIC testing.
Experimental Protocols
Peptide Synthesis and Purification
This compound and its analogs are synthesized using standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodologies.
-
Peptide Assembly: The peptide is assembled on a resin support using an automated peptide synthesizer.
-
Cleavage: Following assembly, the peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.
-
Counterion Exchange: To remove residual TFA, which can cause local toxicity, the purified peptide is lyophilized twice from an aqueous acetic acid solution.
-
Verification: The purity and identity of the final peptide product are confirmed by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS).
In Vitro Antimicrobial Susceptibility Testing
The minimal inhibitory concentration (MIC) of this compound is determined using the broth microdilution method in accordance with Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Inoculum Preparation: Mid-logarithmic phase bacterial cultures are diluted
Dual-Action Mechanism of A3-APO: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the dual-action antimicrobial mechanism of A3-APO, a promising proline-rich antimicrobial peptide (PrAMP). This compound exhibits a potent bactericidal effect through a bifurcated mechanism involving direct membrane disruption and intracellular inhibition of the DnaK chaperone system. This document outlines the core mechanisms, presents quantitative efficacy data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Core Dual-Action Mechanism
This compound's antimicrobial activity stems from a coordinated attack on two essential bacterial components: the cell membrane and the protein folding machinery. This dual-action mechanism is believed to contribute to its efficacy and potentially lower the likelihood of resistance development.[1][2][3][4][5]
1.1. Membrane Disintegration:
The dimeric structure of this compound facilitates a potent interaction with the bacterial membrane.[1][2] As a cationic peptide, this compound is electrostatically attracted to the negatively charged components of the Gram-negative bacterial outer membrane, such as lipopolysaccharides (LPS). This initial interaction is followed by the disruption of the membrane's integrity, leading to increased permeability and ultimately, cell lysis.[1][3] This membrane-disrupting capability is a key feature of the dimeric form of the peptide.[1][2]
1.2. Inhibition of DnaK-Mediated Protein Folding:
Upon entering the bacterial cytoplasm, this compound targets the 70-kDa heat shock protein DnaK, the bacterial homolog of Hsp70.[1][2][4][6][7] this compound, along with other proline-rich peptides, binds to the C-terminal helical lid of DnaK.[2][4] This binding event inhibits the chaperone-assisted protein folding process, which is crucial for bacterial survival, especially under stressful conditions.[2][4] The inhibition of DnaK leads to an accumulation of misfolded proteins, triggering a cascade of events that ultimately result in cell death. The in vivo active metabolite of this compound, a single-chain fragment called Chex1-Arg20, also contributes to this intracellular activity.[6]
Quantitative Data on this compound Efficacy
The following tables summarize the in vitro and in vivo efficacy of this compound against various bacterial strains.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Median MIC (mg/L) | Reference(s) |
| Escherichia coli | 28 clinical strains | 2-128 | 30 | [6] |
| Klebsiella pneumoniae | 28 clinical strains | 2-128 | 30 | [6] |
| Salmonella enterica serovar Typhimurium | 28 clinical strains | 2-128 | 30 | [6] |
| Acinetobacter baumannii | 9 MDR strains | 32 to >64 | - | [7] |
| Enterobacter cloacae | - | 4-16 | - | [7] |
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Bacterial Strain | Administration Route | Dosage | Outcome | Reference(s) |
| E. coli bacteremia | Neumann | Intraperitoneal | 20 mg/kg (3 doses) | 100% survival | [6] |
| E. coli bacteremia | 5770 (ESBL-producing) | Intraperitoneal | 10 mg/kg (3 doses) | Prolonged survival, reduced bacterial counts | [6] |
| Carbapenem-resistant A. baumannii sepsis | BAA-1805 | Intravenous | 2.5 mg/kg (3 doses) | Reduced blood bacterial counts by 1.5 log10 units | [7] |
| Carbapenem-resistant A. baumannii sepsis | BAA-1805 | Intramuscular | 5 mg/kg (2 doses) | Reduced blood bacterial counts by >2 log10 units | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual-action mechanism of this compound.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound peptide
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene plates
-
Microplate reader
-
-
Protocol:
-
Prepare a bacterial suspension of mid-logarithmic phase cultures diluted to a final concentration of 5 x 10^5 CFU/mL in MHB.
-
Serially dilute this compound in MHB in a 96-well plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.
-
Add 50 µL of the bacterial suspension to each well containing the serially diluted this compound.
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the plates at 37°C for 16-20 hours without shaking.
-
Measure the absorbance at 600 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of this compound at which the absorbance does not exceed that of the negative control.[7]
-
3.2. Bacterial Membrane Permeabilization Assay
This assay assesses the ability of this compound to disrupt the bacterial membrane using fluorescent probes.
-
Outer Membrane Permeabilization (NPN Uptake Assay):
-
Materials:
-
N-phenyl-1-naphthylamine (NPN)
-
Bacterial suspension
-
HEPES buffer (5 mM, pH 7.2)
-
Fluorometer
-
-
Protocol:
-
Grow bacteria to mid-log phase, harvest by centrifugation, and resuspend in HEPES buffer.
-
Add NPN to the bacterial suspension to a final concentration of 10 µM.
-
Incubate the mixture at room temperature for a specified time (e.g., 5-10 minutes).
-
Add this compound at various concentrations to the bacterial suspension.
-
Immediately measure the increase in fluorescence using a fluorometer with excitation at 350 nm and emission at 420 nm. An increase in fluorescence indicates NPN uptake due to outer membrane permeabilization.
-
-
-
Inner Membrane Permeabilization (DiSC3-5 Assay):
-
Materials:
-
3,3'-Dipropylthiadicarbocyanine iodide (DiSC3-5)
-
Bacterial suspension
-
HEPES buffer with glucose
-
KCl
-
Fluorometer
-
-
Protocol:
-
Prepare bacterial cells as in the NPN assay and resuspend in HEPES buffer containing glucose.
-
Add DiSC3-5 to a final concentration of 0.8 µM and incubate to allow the dye to quench in the polarized membrane.
-
Add KCl to a final concentration of 200 mM to equilibrate the potassium concentration.
-
Record the baseline fluorescence for approximately 100 seconds (Excitation: 622 nm, Emission: 670 nm).
-
Add the desired concentration of this compound and continue to measure the fluorescence until a plateau is reached. An increase in fluorescence indicates membrane depolarization and inner membrane permeabilization.
-
-
3.3. Biofilm Inhibition and Eradication Assays
These assays evaluate the ability of this compound to prevent biofilm formation and destroy pre-formed biofilms.
-
Biofilm Inhibition Assay:
-
Materials:
-
Bacterial culture
-
Appropriate growth medium
-
Sterile 96-well flat-bottom plates
-
Crystal Violet (0.1%)
-
Acetic acid (30%) or Ethanol (95%)
-
Plate reader
-
-
Protocol:
-
Prepare a 1:100 dilution of an overnight bacterial culture in fresh medium.
-
Add 100 µL of the diluted culture to the wells of a 96-well plate.
-
Add various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the remaining biofilms with 125 µL of 0.1% crystal violet for 10-15 minutes.
-
Wash the wells again to remove excess stain.
-
Solubilize the stained biofilm with 200 µL of 30% acetic acid or 95% ethanol.
-
Measure the absorbance at 550-595 nm to quantify the biofilm biomass.
-
-
-
Biofilm Eradication Assay:
-
Protocol:
-
Follow steps 1-4 of the biofilm inhibition assay to allow for biofilm formation without the addition of this compound.
-
After incubation, remove the planktonic cells and gently wash the wells.
-
Add fresh medium containing various concentrations of this compound to the wells with pre-formed biofilms.
-
Incubate for another 24 hours.
-
Follow steps 5-9 of the biofilm inhibition assay to quantify the remaining biofilm.
-
-
Visualizing the Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the dual-action mechanism of this compound, the DnaK chaperone cycle it disrupts, and a typical experimental workflow for its evaluation.
Caption: Dual-action mechanism of this compound on bacteria.
Caption: The DnaK chaperone cycle and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The antibacterial effect of a proline-rich antibacterial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
A3-APO Interaction with Bacterial Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to global health. Proline-rich antimicrobial peptides (PrAMPs) represent a promising class of therapeutics with novel mechanisms of action. This technical guide provides an in-depth analysis of the interaction between A3-APO, a dimeric proline-rich peptide, and bacterial membranes. This compound exhibits a dual mode of action, involving both the disruption of the bacterial membrane and the intracellular inhibition of the DnaK heat shock protein.[1][2] This document summarizes the available quantitative data on this compound's efficacy, details the key experimental protocols for its characterization, and provides visual workflows and pathway diagrams to facilitate a comprehensive understanding of its function.
Introduction to this compound
This compound is a synthetically designed dimeric antimicrobial peptide. It acts as a prodrug, with its active form being a monomeric in vivo metabolite, Chex1-Arg20.[3] The dimeric structure of this compound is reported to enhance its ability to disintegrate bacterial membranes compared to its monomeric form.[2] The peptide was designed to target both the bacterial membrane and the intracellular chaperone protein DnaK, a mechanism intended to reduce toxicity while maintaining potent antibacterial activity.[4] this compound has shown efficacy against a range of bacterial pathogens, including multidrug-resistant strains of Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii.[4][5]
Mechanism of Action
This compound employs a dual strategy to kill bacteria:
-
Membrane Disruption: The cationic nature of this compound facilitates its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria. This interaction leads to the disruption of the membrane integrity, causing leakage of intracellular contents and ultimately cell death.[1][2] The dimeric structure of this compound is believed to be crucial for its enhanced membrane-disintegrating ability.[2]
-
Intracellular Targeting (DnaK Inhibition): Following membrane translocation, this compound interacts with the bacterial heat shock protein DnaK (Hsp70). It specifically binds to the C-terminal helical lid of DnaK, inhibiting its chaperone-assisted protein folding activity.[1] This disruption of protein homeostasis contributes to the bactericidal effect.
Figure 1: Dual mechanism of action of this compound against bacterial cells.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Bacterial Species | Strain | MIC Range (mg/L) | Median MIC (mg/L) | Reference |
| Escherichia coli | 28 clinical strains | 2-128 | 30 | [4] |
| Klebsiella pneumoniae | 28 clinical strains | 2-128 | 30 | [4] |
| Salmonella enterica serovar Typhimurium | 28 clinical strains | 2-128 | 30 | [4] |
| Acinetobacter baumannii | Carbapenem-resistant | - | - | [6] |
Table 2: In Vivo Efficacy and Toxicity of this compound in Mouse Models
| Infection Model | Bacterial Strain | Administration Route | Dosage | Outcome | Reference |
| Systemic Infection | E. coli Neumann | Intraperitoneal (ip) | 20 mg/kg (3 doses) | 100% cure rate | [4] |
| Established Bacteremia | E. coli 5770 | Intraperitoneal (ip) | 10 mg/kg (3 doses) | Prolonged early survival, reduced bacterial counts | [4] |
| Systemic Infection | Carbapenem-resistant A. baumannii | Intravenous (iv) | 2.5 mg/kg (2-3 doses) | Reduced bacterial counts by ≥2 log10, increased survival | [6] |
| Systemic Infection | Carbapenem-resistant A. baumannii | Intramuscular (im) | 5 mg/kg (2-3 doses) | Reduced bacterial counts by ≥2 log10, increased survival | [6] |
| Toxicity Data | |||||
| No Observed Adverse Effect Limit (NOAEL) | - | Intraperitoneal (ip) | 20 mg/kg (repeated admin.) | - | [4] |
| Lethal Dose | - | Intraperitoneal (ip) | 50 mg/kg | - | [6] |
| Toxicity | - | Intramuscular (im) | 60 mg/kg | No toxic effects observed | [6] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with bacterial membranes and its intracellular target.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.
Protocol: Broth Microdilution MIC Assay
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., sterile water or 0.01% acetic acid).
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).
-
Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.
-
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. Include a growth control (broth + inoculum, no peptide) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth is observed.
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Membrane Permeabilization (Leakage) Assay
This assay quantifies the ability of this compound to disrupt the integrity of bacterial model membranes (liposomes) by measuring the leakage of an encapsulated fluorescent dye.
Protocol: Calcein Leakage Assay
-
Preparation of Calcein-Loaded Liposomes:
-
Prepare a lipid film of desired composition (e.g., a mixture of POPE and POPG to mimic bacterial membranes) by evaporating the organic solvent from a lipid solution.
-
Hydrate the lipid film with a solution of self-quenching concentration of calcein (e.g., 50-100 mM) in a suitable buffer (e.g., HEPES).
-
Subject the hydrated lipid suspension to several freeze-thaw cycles.
-
Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).
-
Remove unencapsulated calcein by size-exclusion chromatography (e.g., using a Sephadex G-50 column).
-
-
Fluorescence Measurement:
-
Place a diluted suspension of the calcein-loaded liposomes in a fluorometer cuvette.
-
Record the baseline fluorescence (F0) at an excitation wavelength of 495 nm and an emission wavelength of 515 nm.
-
Add this compound to the cuvette at the desired concentration and monitor the increase in fluorescence over time (Ft) as calcein is released and de-quenched.
-
After the fluorescence signal plateaus or at a defined endpoint, add a detergent (e.g., Triton X-100) to lyse all liposomes and measure the maximum fluorescence (Fmax).
-
-
Calculation of Leakage:
-
The percentage of leakage is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100
-
Figure 3: Workflow for the Calcein Leakage Assay.
Membrane Depolarization Assay
This assay measures the dissipation of the bacterial membrane potential upon treatment with this compound using a potential-sensitive fluorescent dye.
Protocol: DiSC3(5) Membrane Depolarization Assay
-
Preparation of Bacterial Cells:
-
Grow bacteria to the mid-logarithmic phase as described for the MIC assay.
-
Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose).
-
Resuspend the cells in the same buffer to an OD600 of approximately 0.05.
-
-
Dye Loading and Equilibration:
-
Add the membrane potential-sensitive dye DiSC3(5) to the bacterial suspension to a final concentration of 0.4-2 µM.
-
Incubate the suspension in the dark at room temperature with gentle shaking to allow the dye to partition into the polarized bacterial membranes, which quenches its fluorescence.
-
-
Fluorescence Measurement:
-
Transfer the cell suspension to a fluorometer cuvette and record the stable, quenched baseline fluorescence (excitation ~622 nm, emission ~670 nm).
-
Add this compound at the desired concentration.
-
Monitor the increase in fluorescence as the peptide depolarizes the membrane, causing the release of DiSC3(5) into the aqueous environment and subsequent de-quenching.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the kinetics of membrane depolarization. The percentage of depolarization can be calculated relative to the fluorescence signal obtained after complete depolarization with a positive control like valinomycin in the presence of high extracellular K+.
DnaK Inhibition Assay
This assay determines the inhibitory effect of this compound on the ATPase activity of DnaK, which is essential for its chaperone function.
Protocol: DnaK ATPase Activity Assay
-
Reaction Mixture Preparation:
-
In a microtiter plate, prepare a reaction mixture containing DnaK, its co-chaperones DnaJ and GrpE, and an ATP regeneration system (pyruvate kinase and phosphoenolpyruvate) in a suitable buffer.
-
Add varying concentrations of this compound to the wells.
-
-
Initiation of Reaction:
-
Initiate the ATPase reaction by adding ATP and NADH. The hydrolysis of ATP to ADP is coupled to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.
-
-
Measurement of ATPase Activity:
-
Measure the absorbance at 340 nm over time using a plate reader.
-
The rate of NADH oxidation is proportional to the ATPase activity of DnaK.
-
-
Calculation of Inhibition:
-
Calculate the percentage of DnaK inhibition at each this compound concentration relative to a control without the peptide.
-
The IC50 value (the concentration of this compound that inhibits 50% of DnaK's ATPase activity) can be determined by plotting the percentage of inhibition against the peptide concentration.
-
Conclusion
This compound is a promising antimicrobial peptide with a dual mechanism of action that includes bacterial membrane disruption and intracellular inhibition of DnaK. While in vivo studies have demonstrated its efficacy against multidrug-resistant bacteria, a more detailed quantitative understanding of its direct interaction with bacterial membranes is needed. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the biophysical and biochemical properties of this compound and other proline-rich antimicrobial peptides. Such studies are crucial for the rational design and development of new and effective therapies to combat the growing threat of antibiotic resistance.
References
- 1. The antibacterial effect of a proline-rich antibacterial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Peptide-based molecules for the disruption of bacterial Hsp70 chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
A3-APO structure-activity relationship studies
It appears there are two distinct molecules referred to as "A3" in the scientific literature. To provide you with the most accurate and relevant technical guide, please clarify which molecule you are interested in:
-
A3-APO, the proline-rich antibacterial peptide: This is a synthetic, dimeric antimicrobial peptide designed to combat multidrug-resistant bacteria. Its mechanism involves targeting both the bacterial cell membrane and the intracellular chaperone protein DnaK.
-
A3 Adenosine Receptor (A3AR) ligands: This refers to a class of molecules, often nucleoside analogs, that bind to the A3 adenosine receptor, a G protein-coupled receptor involved in various physiological processes. Research in this area focuses on the structure-activity relationships of agonists and antagonists for this receptor.
Once you specify which "this compound" you would like to focus on, I will proceed with generating the in-depth technical guide, including data tables, experimental protocols, and the requested visualizations.
Early-Stage Research on the Antibacterial Properties of A3-APO: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on the antibacterial properties of A3-APO, a designer proline-rich antimicrobial peptide. This compound has been investigated for its efficacy against multidrug-resistant (MDR) bacteria, demonstrating a novel dual mode of action that includes both membrane disruption and inhibition of intracellular protein folding. This document summarizes key quantitative data, details experimental protocols, and visualizes the peptide's mechanism of action and experimental workflows.
Core Concepts and Mechanism of Action
This compound is a synthetic dimeric peptide designed for enhanced stability and efficacy. Its structure, [(Chex-Arg-Pro-Asp-Lys-Pro-Arg-Pro-Tyr-Leu-Pro-Arg-Pro-Arg-Pro-Pro-Arg-Pro-Val-Arg)2-Dab], is optimized for activity against MDR Enterobacteriaceae. The peptide exhibits a dual mechanism of action:
-
Membrane Disintegration: this compound interacts with and disrupts the bacterial cell membrane.
-
Intracellular Targeting: It penetrates the bacterial cell and inhibits the 70-kDa heat shock protein DnaK, a chaperone essential for protein folding in bacteria. This intracellular targeting is specific to bacterial DnaK and does not affect mammalian Hsp70.
This dual-action mechanism contributes to its bactericidal effects and potentially lowers the likelihood of resistance development.
Figure 1: Proposed Dual Mechanism of Action for this compound
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound as reported in early-stage research.
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Median MIC (mg/L) | Notes |
| Escherichia coli | 28 clinical strains | 2-128 | 30 | Includes fluoroquinolone-resistant and ESBL-producing strains. |
| Klebsiella pneumoniae | 28 clinical strains | 2-128 | 30 | |
| Salmonella enterica serovar Typhimurium | 28 clinical strains | 2-128 | 30 | |
| Acinetobacter baumannii | Carbapenem-resistant | 30 (median) | 30 | |
| Klebsiella pneumoniae | K97/09 | 32 | 32 |
Table 2: In Vivo Efficacy of this compound in Mouse Models
| Infection Model | Pathogen | Administration Route | Dosage | Key Findings |
| Systemic Infection | E. coli Neumann | Intraperitoneal (IP) | 20 mg/kg (3 doses) | Cured 100% of mice. |
| Systemic Infection | E. coli 5770 | Intraperitoneal (IP) | 10 mg/kg (3 doses) | Prolonged survival and reduced bacterial counts, comparable to imipenem. |
| Systemic Infection | A. baumannii (Carbapenem-resistant) | Intravenous (IV) | 2.5 mg/kg (3 doses) | Reduced blood bacterial counts by 1.5 log10 units. |
| Systemic Infection | A. baumannii (Carbapenem-resistant) | Intramuscular (IM) | 5 mg/kg (2-3 doses) | Reduced bacterial counts by at least 2 log10 units and increased survival rate. |
| Wound Infection | A. baumannii | Intramuscular (IM) | 5 mg/kg | Significantly reduced bacterial counts in wounds and blood; improved wound appearance. |
| Lung Infection | K. pneumoniae | Aerosol | Not specified | Significantly improved mouse survival and reduced bacterial counts. |
Table 3: Toxicology and Safety Data for this compound
| Metric | Administration Route | Value |
| No Observed Adverse Effect Limit (NOAEL) | Intraperitoneal (IP) | 20 mg/kg |
| Lethal Dose (LD50) | Intraperitoneal (IP) | 50 mg/kg |
| Lowest Toxic Dose | Intramuscular (IM) | 75 mg/kg |
Experimental Protocols
This section details the methodologies for key experiments cited in the research.
3.1 Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial inoculum, this compound peptide stock solution.
-
Protocol:
-
Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum suspension standardized to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculate each well containing the this compound dilutions with the bacterial suspension.
-
Include positive control wells (bacteria without this compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
3.2 In Vivo Systemic Infection Model (Mouse)
This protocol outlines the general procedure for assessing the efficacy of this compound in a mouse bacteremia model.
-
Materials: CD-1 mice, pathogenic bacterial strain (e.g., E. coli, A. baumannii), this compound solution, saline solution, appropriate antibiotics for control groups (e.g., imipenem).
-
Protocol:
-
Mice are infected via intraperitoneal injection with a suspension of the bacterial strain (e.g., 4 x 10^7 CFU/g for A. baumannii).
-
At specified time points post-infection (e.g., 4, 8, and 12 hours), treatment is administered.
-
This compound is administered via the desired route (e.g., intravenous, intramuscular, or intraperitoneal) at the specified dose.
-
Control groups receive a vehicle (e.g., saline) or a standard antibiotic.
-
Animal survival is monitored over a set period.
-
At selected time points, blood samples are collected to determine bacterial counts (CFU/mL) by plating serial dilutions on appropriate agar plates.
-
Methodological & Application
Determining the Antimicrobial Potency of A3-APO: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assessment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of the synthetic proline-rich antimicrobial peptide, A3-APO. This dimeric peptide has demonstrated significant promise in combating multidrug-resistant (MDR) bacteria through a novel dual mechanism of action. Accurate and reproducible MIC determination is a critical step in the preclinical evaluation of this and other antimicrobial peptides.
This compound exerts its antimicrobial effects by first disrupting the bacterial membrane and subsequently inhibiting the intracellular chaperone protein DnaK, which is essential for protein folding.[1][2][3][4][5] This dual-action mechanism contributes to its potent activity, particularly against Gram-negative bacteria, and may reduce the likelihood of resistance development.[2][4]
Data Presentation: this compound Minimum Inhibitory Concentrations
The following table summarizes the reported MIC values of this compound against a range of bacterial species. These values were predominantly determined using the broth microdilution method.
| Bacterial Species | Strain(s) | MIC Range (mg/L) | Reference(s) |
| Acinetobacter baumannii | Carbapenem-resistant strains | 32 to >64 | [1] |
| Enterobacter cloacae | Clinical isolates | 4 - 16 | [1] |
| Escherichia coli | Clinical isolates (including fluoroquinolone-resistant, ESBL-producing strains) | 2 - 128 (Median: 30) | [6] |
| Klebsiella pneumoniae | Clinical isolates | 2 - 128 (Median: 30) | [6] |
| Klebsiella pneumoniae | K97/09 | 32 | [7] |
| Salmonella enterica serovar Typhimurium | Clinical isolates | 2 - 128 (Median: 30) | [6] |
| Proteus vulgaris | Control strain | >64 | [1] |
| Enterococcus faecalis | Control strain | >64 | [1] |
Note: The efficacy of this compound in vivo has, in some cases, surpassed expectations based on in vitro MIC values, suggesting a potential immunomodulatory role.[7][8]
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and protocols discussed, the following diagrams have been generated.
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound. It is crucial to adhere to standardized procedures to ensure the accuracy and reproducibility of results.
Protocol 1: Broth Microdilution Assay
This method is considered the gold standard for determining the MIC of antimicrobial agents.[9]
Materials:
-
This compound peptide, lyophilized
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)[10]
-
Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213 as quality controls, and clinical isolates of interest)[10]
-
Sterile 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution[12]
-
Spectrophotometer or microplate reader
-
Incubator (37°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically reconstitute the lyophilized this compound peptide in sterile deionized water or 0.01% acetic acid to a concentration of 1280 mg/L.
-
Further dilutions should be made in 0.01% acetic acid with 0.2% BSA to prevent peptide loss due to adhesion to plastic surfaces.[12]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[10][13]
-
-
Assay Setup:
-
In a 96-well polypropylene plate, perform serial two-fold dilutions of the this compound stock solution with MHB to obtain final concentrations ranging from 64 mg/L to 0.5 mg/L or lower. The final volume in each well should be 50 µL.
-
Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Include a positive control well (bacteria in MHB without this compound) and a negative control well (MHB only).
-
-
Incubation and Reading:
Protocol 2: Radial Diffusion Assay
This is an alternative method for assessing the antimicrobial activity of peptides.
Materials:
-
This compound peptide, lyophilized
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Agar
-
Petri dishes
-
Test bacterial strains
-
Sterile buffer (e.g., 10 mM Tris, pH 7.4)
Procedure:
-
Preparation of Inoculated Agar Plates:
-
Grow the test bacteria to the mid-logarithmic phase in TSB.
-
Prepare a sterile agar solution (e.g., 1% TSB-agar) and cool it to approximately 45-50°C.
-
Add the bacterial culture to the molten agar to a final concentration of approximately 4 x 10^6 CFU/mL.[14]
-
Pour the inoculated agar into petri dishes and allow it to solidify.
-
-
Assay Setup:
-
Create small wells (e.g., 3-4 mm in diameter) in the solidified agar.
-
Prepare serial dilutions of the this compound peptide in a suitable buffer.
-
Add a fixed volume (e.g., 5 µL) of each peptide dilution to the wells.[15]
-
-
Incubation and Measurement:
-
Data Analysis:
-
Plot the diameter of the inhibition zone against the concentration of this compound. The MIC can be estimated from this plot as the lowest concentration that produces a clear zone of inhibition.
-
By following these detailed protocols and utilizing the provided data and diagrams, researchers can accurately and consistently determine the MIC of this compound, contributing to the further development of this promising antimicrobial peptide.
References
- 1. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. The antibacterial effect of a proline-rich antibacterial peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Broth Microdilution Assay for A3-APO Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the minimum inhibitory concentration (MIC) of the novel antimicrobial peptide A3-APO using the broth microdilution method. This assay is a standardized and widely accepted technique for evaluating the in vitro susceptibility of bacteria to antimicrobial agents.[1][2][3][4] The protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[1][5]
This compound is a designer proline-rich antimicrobial peptide that has shown efficacy against multidrug-resistant bacteria in various infection models.[6][7][8] Its proposed mechanisms of action include bacterial membrane disruption and inhibition of the heat shock protein DnaK.[9] Understanding the in vitro potency of this compound against a range of clinically relevant bacteria is a critical step in its development as a potential therapeutic agent.
Principle of the Assay
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3] The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism and incubated under controlled conditions. The MIC is determined by visual inspection of the plate for the lowest concentration of the agent that prevents turbidity or pellet formation.
Materials and Reagents
3.1. Equipment
-
Biosafety cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or McFarland turbiditometer
-
Vortex mixer
-
Micropipettes (single and multichannel)
-
Sterile 96-well microtiter plates (U- or V-bottom)
-
Sterile pipette tips
-
Sterile reagent reservoirs
3.2. Reagents and Media
-
This compound (lyophilized powder)
-
Appropriate solvent for this compound (e.g., sterile water, 0.01% acetic acid)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Bacterial cultures (test isolates and quality control strains)
-
Growth medium for bacterial culture (e.g., Tryptic Soy Agar, Blood Agar)
Experimental Protocols
4.1. Preparation of this compound Stock Solution
-
Accurately weigh the lyophilized this compound powder.
-
Reconstitute the peptide in the appropriate solvent to a high concentration stock solution (e.g., 1280 µg/mL). Ensure complete dissolution by vortexing.
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
4.2. Inoculum Preparation
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 5 mL of sterile saline or PBS.
-
Vortex the suspension thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the standardized suspension.
4.3. Broth Microdilution Plate Setup
-
Aseptically dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested. This will be the highest concentration.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second well, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well containing the antimicrobial.
-
The final volume in each well after dilution should be 100 µL.
-
Inoculate each well (except the sterility control) with 10 µL of the prepared bacterial inoculum (final concentration ~5 x 10⁵ CFU/mL).
-
Include the following controls on each plate:
-
Growth Control: A well containing 100 µL of CAMHB and 10 µL of the bacterial inoculum, with no this compound.
-
Sterility Control: A well containing 110 µL of uninoculated CAMHB.
-
Quality Control (QC) Strain: Test a reference QC strain with a known MIC range for this compound (if available) or a standard QC strain for general antimicrobial susceptibility testing.[10][11]
-
4.4. Incubation
-
Seal the microtiter plates with an adhesive film or place them in a container with a lid to prevent evaporation.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
4.5. Reading and Interpretation of Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface and examine the wells from the bottom using a reading mirror or by holding it up to a light source.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity or button formation at the bottom of the well) as compared to the growth control well.[2]
-
The growth control well should show distinct turbidity.
-
The sterility control well should remain clear.
-
The MIC for the QC strain should fall within its established acceptable range.[12][13]
Data Presentation
Summarize the MIC values for this compound against the tested bacterial isolates in a clear and organized table.
Table 1: Example of MIC Data for this compound
| Bacterial Isolate | This compound MIC (µg/mL) |
| Escherichia coli ATCC 25922 | [Insert Value] |
| Staphylococcus aureus ATCC 29213 | [Insert Value] |
| Clinical Isolate 1 | [Insert Value] |
| Clinical Isolate 2 | [Insert Value] |
Table 2: Quality Control Parameters for this compound Susceptibility Testing
| Quality Control Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | This compound | To be determined |
| Staphylococcus aureus ATCC 29213 | This compound | To be determined |
Note: The acceptable MIC ranges for this compound against standard QC strains need to be established through multi-laboratory studies as per CLSI guidelines.[14]
Visualization
Experimental Workflow Diagram
Caption: Workflow for the broth microdilution assay.
This compound Proposed Mechanism of Action
Caption: Proposed mechanisms of action for this compound.
References
- 1. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 2. Broth Microdilution | MI [microbiology.mlsascp.com]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. intertekinform.com [intertekinform.com]
- 6. researchgate.net [researchgate.net]
- 7. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. bsac.org.uk [bsac.org.uk]
- 12. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for A3-APO Efficacy Studies
Introduction
A3-APO is a designer, proline-rich antimicrobial peptide (AMP) that has demonstrated significant efficacy against a broad spectrum of multidrug-resistant (MDR) bacteria.[1][2] Unlike many conventional antibiotics, this compound exhibits a dual mechanism of action, targeting both the bacterial cell membrane and intracellular processes, which may reduce the likelihood of resistance development.[1][3] Furthermore, this compound has been shown to possess immunomodulatory properties, enhancing the host's ability to combat infection.[4] These characteristics make this compound a promising candidate for the development of new therapeutics against challenging bacterial infections.
These application notes provide a comprehensive overview of the experimental design for evaluating the in vitro and in vivo efficacy of this compound. The protocols detailed below are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel antimicrobial agents.
Mechanism of Action
The antimicrobial activity of this compound is attributed to a dual-action mechanism:
-
Bacterial Membrane Disruption: this compound can interact with and disrupt the integrity of bacterial cell membranes, leading to cell lysis.[1]
-
Inhibition of DnaK: this compound can penetrate the bacterial cell and bind to the 70-kDa heat shock protein DnaK.[1] DnaK is a crucial chaperone protein involved in protein folding, and its inhibition disrupts essential cellular processes, ultimately leading to bacterial cell death.[1][5]
Additionally, this compound has been observed to modulate the host immune response by upregulating the expression of anti-inflammatory cytokines such as interleukin-4 and interleukin-10.[4] This immunomodulatory effect may contribute to its in vivo efficacy by reducing infection-associated inflammation.[4]
Figure 1: this compound Dual Mechanism of Action.
In Vitro Efficacy Studies
A series of in vitro assays are essential to determine the antimicrobial spectrum and potency of this compound.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.
-
Materials:
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Incubator
-
-
Protocol:
-
Prepare serial twofold dilutions of this compound in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL.
-
Inoculate each well with the bacterial suspension.
-
Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.
-
2. Minimum Bactericidal Concentration (MBC) Assay
-
Objective: To determine the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Materials:
-
Completed MIC plate
-
Mueller-Hinton Agar (MHA) plates
-
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot-plate the aliquots onto MHA plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that shows no bacterial growth on the MHA plate.
-
3. Mammalian Cell Viability (MTT) Assay
-
Objective: To assess the cytotoxic effect of this compound on mammalian cells.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HaCaT)
-
Cell culture medium (e.g., DMEM)
-
This compound stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Protocol:
-
Seed mammalian cells in a 96-well plate and incubate until they reach 80-90% confluency.
-
Treat the cells with various concentrations of this compound and incubate for 24 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Figure 2: In Vitro Experimental Workflow.
Data Presentation
Table 1: In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
| E. coli ATCC 25922 | ||
| S. aureus ATCC 29213 | ||
| P. aeruginosa ATCC 27853 | ||
| MDR K. pneumoniae Isolate | ||
| MDR A. baumannii Isolate |
Table 2: Cytotoxicity of this compound on Mammalian Cells
| Cell Line | This compound Conc. (µg/mL) | % Cell Viability |
| HEK293 | 10 | |
| 50 | ||
| 100 | ||
| HaCaT | 10 | |
| 50 | ||
| 100 |
In Vivo Efficacy Studies
In vivo models are crucial for evaluating the therapeutic potential of this compound in a physiological context.
Experimental Protocols
1. Mouse Model of Systemic Infection (Sepsis)
-
Objective: To evaluate the efficacy of this compound in reducing mortality and bacterial burden in a mouse model of sepsis.
-
Animals: 6-8 week old female BALB/c mice.
-
Materials:
-
Bacterial strain (e.g., MDR A. baumannii)
-
This compound solution for injection
-
Saline (vehicle control)
-
Conventional antibiotic (positive control, e.g., imipenem)
-
-
Protocol:
-
Induce sepsis by intraperitoneal (IP) or intravenous (IV) injection of a lethal dose of the bacterial pathogen.
-
Administer this compound, vehicle control, or a positive control antibiotic at specified time points post-infection (e.g., 1 and 4 hours).
-
Monitor the survival of the mice for a period of 7 days.
-
In a separate cohort, euthanize mice at a predetermined time point (e.g., 24 hours) to determine bacterial load in blood and organs (spleen, liver, lungs) by plating serial dilutions of tissue homogenates on agar plates.
-
2. Mouse Model of Wound Infection
-
Objective: To assess the efficacy of this compound in a localized infection model.
-
Animals: 6-8 week old female CD-1 mice.
-
Materials:
-
Bacterial strain (e.g., S. aureus)
-
This compound formulation (e.g., topical gel or injectable solution)
-
-
Protocol:
-
Create a full-thickness wound on the dorsum of the mice.
-
Inoculate the wound with a specific concentration of the bacterial pathogen.
-
Apply this compound treatment (topically or systemically) at defined intervals.
-
At the end of the study period, euthanize the mice and excise the wound tissue.
-
Homogenize the tissue to determine the bacterial load (CFU/gram of tissue).
-
Wound tissue can also be processed for histological analysis to assess inflammation and healing.
-
Figure 3: In Vivo Experimental Workflow.
Data Presentation
Table 3: In Vivo Efficacy of this compound in a Mouse Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Bacterial Load (log10 CFU/mL or g) |
| Blood | |||
| Vehicle Control | - | ||
| This compound | 5 | ||
| 10 | |||
| Imipenem | 20 | ||
| Spleen | |||
| Vehicle Control | - | ||
| This compound | 5 | ||
| 10 | |||
| Imipenem | 20 |
Table 4: In Vivo Efficacy of this compound in a Mouse Wound Infection Model
| Treatment Group | Dose | Bacterial Load (log10 CFU/g tissue) |
| Vehicle Control | - | |
| This compound (Topical) | 1% gel | |
| This compound (Systemic) | 10 mg/kg | |
| Mupirocin (Topical) | 2% ointment |
Disclaimer: These protocols are intended as a guide and may require optimization based on the specific bacterial strains, animal models, and experimental conditions used. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DnaK as Antibiotic Target: Hot Spot Residues Analysis for Differential Inhibition of the Bacterial Protein in Comparison with the Human HSP70 | PLOS One [journals.plos.org]
Application Notes and Protocols for Preclinical Dosing of A3-APO
These application notes provide a comprehensive overview of the preclinical dosing regimens for the synthetic antibacterial peptide A3-APO, targeting researchers, scientists, and drug development professionals. The information is compiled from various in vivo studies and aims to facilitate the design of future preclinical experiments.
Overview of this compound
This compound is a proline-rich dimeric antibacterial peptide designed for enhanced stability and a dual mode of action against Gram-negative bacteria.[1][2][3] It targets both the bacterial membrane and the intracellular chaperone protein DnaK, leading to membrane disintegration and inhibition of protein folding.[1][2][3][4] This dual action contributes to its efficacy and potentially reduces the development of resistance.[2][3] this compound has shown promise in various mouse models of infection, particularly against multidrug-resistant (MDR) pathogens like Acinetobacter baumannii and Escherichia coli.[4][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies involving this compound, including toxicity and efficacy data in mouse models.
Table 1: Toxicity Profile of this compound in Mice
| Administration Route | Parameter | Dose (mg/kg) | Observation | Reference |
| Intramuscular (im) | Lowest Toxic Dose | 75 | Narrowing of eyes in one of three animals. | [6][8] |
| Intramuscular (im) | No Systemic Toxicity | 25 and 50 | No signs of systemic toxicity observed. | [8] |
| Intramuscular (im) | Signs of Discomfort | 100 | All three mice showed crouching, signaling more serious discomfort. | [8] |
| Intraperitoneal (ip) | Lethal Dose (LD50) | 50 | The main manifestation of toxic effects is hemolysis. | [4][8] |
| Intraperitoneal (ip) | No Observed Adverse Effect Limit (NOAEL) | 20 | For repeated administration. | [5] |
| Intravenous (iv) | Not specified | Not specified | Toxic effects observed, but specific dose not detailed in the provided text. | [4] |
| Subcutaneous (sc) | Inactive | Not specified | This compound is reported to be inactive when administered subcutaneously. | [4] |
Table 2: Efficacy of this compound in Mouse Infection Models
| Infection Model | Bacterial Strain | Administration Route | Dosing Regimen | Key Findings | Reference |
| Systemic Infection | Carbapenem-resistant A. baumannii | Intravenous (iv) | 2.5 mg/kg, three times (4, 8, and 12 h post-infection) | Reduced bacterial counts by at least two log10 units and increased survival rate. | [4] |
| Systemic Infection | Carbapenem-resistant A. baumannii | Intramuscular (im) | 5 mg/kg, two or three times | Reduced bacterial counts by at least two log10 units and increased survival rate. | [4] |
| Systemic Infection | E. coli Neumann | Intraperitoneal (ip) | 20 mg/kg, three times (starting immediately after infection) | Cured 100% of mice. | [5] |
| Systemic Infection | Fluoroquinolone-resistant E. coli 5770 | Intraperitoneal (ip) | 10 mg/kg, three doses (after bacteremia established) | Prolonged early survival and reduced bacterial counts to base level. | [5] |
| Wound Infection | A. baumannii | Intramuscular (im) | 5 mg/kg, daily for 5 days | Improved survival, reduced bacterial counts in blood and wounds, and improved wound appearance. | [6][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Acute Toxicity Study (Intramuscular)
Objective: To determine the maximum tolerated dose and observe signs of systemic toxicity of intramuscularly administered this compound.
Materials:
-
This compound peptide, dissolved in sterile water or Phosphate Buffered Saline (PBS), pH 7.2.
-
CD-1 mice.
-
Syringes and needles for intramuscular injection.
Procedure:
-
Prepare solutions of this compound at various concentrations (e.g., for doses of 5, 25, 50, 75, and 100 mg/kg).[8]
-
Administer a single bolus injection of the this compound solution into the left thigh muscle of the mice.[8]
-
Observe the mice continuously for the first few hours and then periodically for signs of systemic toxicity.[8]
-
Record observations such as narrowing of eyes, crouching, cuddling, and any other signs of discomfort.[8] Most mice in the studies recovered within 3 hours after treatment.[8]
Systemic Infection Model (A. baumannii)
Objective: To evaluate the efficacy of this compound in a mouse model of systemic infection with carbapenem-resistant A. baumannii.
Materials:
-
Carbapenem-resistant A. baumannii strain (e.g., BAA-1805).
-
CD-1 mice.
-
This compound solution for injection.
-
Control antibiotic (e.g., imipenem).
-
Materials for bacterial culture and enumeration.
Procedure:
-
Infection: Induce systemic infection by intraperitoneally injecting mice with a suspension of A. baumannii (e.g., 4 x 10^7 cfu/g).[4]
-
Treatment (Intravenous):
-
Administer 2.5 mg/kg of this compound intravenously at 4, 8, and 12 hours post-infection.[4]
-
Include control groups receiving a vehicle or a comparator antibiotic (e.g., imipenem).
-
-
Treatment (Intramuscular):
-
Outcome Assessment:
-
Monitor survival rates over a defined period.
-
At specific time points, collect blood or tissue samples to determine bacterial counts (cfu/g).[4]
-
Wound Infection Model (A. baumannii)
Objective: To assess the efficacy of this compound in a mouse model of burn wound infection.
Materials:
-
A. baumannii strain.
-
CD-1 mice.
-
This compound solution for intramuscular injection.
-
Equipment for creating controlled burn wounds.
Procedure:
-
Wound Creation and Infection:
-
Inflict a burn wound on the mice.
-
Inoculate the wound site with a specific amount of A. baumannii (e.g., 2 x 10^3 cfu/wound/day).[8]
-
-
Treatment:
-
Administer 5 mg/kg of this compound intramuscularly immediately after infection and continue daily for a set period (e.g., 5 consecutive days).[8]
-
-
Outcome Assessment:
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its preclinical evaluation.
Caption: Dual mechanism of action of this compound.
Caption: General workflow for in vivo efficacy studies of this compound.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound peptide [novoprolabs.com]
- 4. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
discrepancy between A3-APO in vitro and in vivo results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting discrepancies between in vitro and in vivo results for the proline-rich antimicrobial peptide, A3-APO.
Frequently Asked Questions (FAQs)
Q1: We observe potent in vivo efficacy with this compound in our animal models, but the in vitro MIC values are surprisingly high. Is this a known phenomenon?
Yes, this is a well-documented characteristic of this compound. Multiple studies have reported that this compound exhibits modest or even low activity in standard in vitro broth microdilution assays, yet demonstrates superior efficacy in various in vivo models of infection, including systemic, wound, and lung infections. This discrepancy is a key feature of this class of antimicrobial peptides.
Q2: What are the potential reasons for this discrepancy between in vitro and in vivo results for this compound?
The enhanced in vivo efficacy of this compound compared to its in vitro activity is likely due to a combination of factors that are not fully captured by standard in vitro assays. The primary reasons include:
-
Immunomodulatory Effects: this compound has been shown to modulate the host immune response. For instance, it can upregulate the expression of anti-inflammatory cytokines such as interleukin-4 (IL-4) and interleukin-10 (IL-10)[1]. This immunomodulatory activity can contribute to bacterial clearance in vivo, an effect not measured in in vitro susceptibility testing.
-
Prodrug Activity: this compound is a dimeric peptide that can act as a prodrug. In vivo, it can be metabolized into a smaller, single-chain fragment, Chex1-Arg20[2][3]. This active metabolite has shown equal or even slightly better antimicrobial properties compared to the parent this compound dimer[2][3].
-
Dual Mechanism of Action: this compound possesses a dual mechanism of action. It can disrupt the bacterial membrane and also inhibit the intracellular bacterial heat shock protein DnaK, which is crucial for protein folding[4][5]. Standard MIC assays primarily measure growth inhibition, which may not fully reflect the combined impact of these mechanisms.
-
In Vivo Environment: The complex in vivo environment, including the presence of host cells and other molecules, may potentiate the activity of this compound in ways that are not replicated in in vitro culture media.
Q3: Our in vitro results show high variability. What could be causing this?
High variability in in vitro assays with antimicrobial peptides is not uncommon. Factors that can contribute to this include:
-
Assay Conditions: The choice of broth, presence of serum, and plasticware can all influence the measured MIC.
-
Peptide Properties: this compound, like other peptides, can be susceptible to degradation or aggregation under certain in vitro conditions.
-
Inoculum Effect: The final concentration of bacteria in the assay can impact the MIC value.
For troubleshooting, please refer to the detailed experimental protocols provided below.
Troubleshooting Guides
Issue: High MIC values in vitro despite expected in vivo efficacy.
Possible Cause 1: Suboptimal In Vitro Assay Conditions
-
Troubleshooting Step 1: Review your MIC assay protocol. Ensure you are using a standard method, such as broth microdilution in Mueller-Hinton broth, as recommended for this compound[4].
-
Troubleshooting Step 2: Evaluate the impact of serum. If your in vivo model involves blood-borne infection, consider performing the MIC assay in the presence of a low concentration of serum to better mimic physiological conditions. However, be aware that serum proteases can degrade peptides.
-
Troubleshooting Step 3: Check for peptide adsorption to plasticware. Using low-binding plates may reduce variability.
Possible Cause 2: Inherent Limitations of In Vitro Assays for this compound
-
Troubleshooting Step 1: Acknowledge that high MICs may not be indicative of poor in vivo performance due to the factors mentioned in the FAQs (immunomodulation, prodrug effect).
-
Troubleshooting Step 2: If the primary goal is to assess the potential of this compound, prioritize in vivo efficacy studies.
-
Troubleshooting Step 3: Consider performing additional in vitro assays that can shed light on this compound's other mechanisms of action, such as a DnaK inhibition assay (see protocol below).
Issue: Lack of in vivo efficacy despite promising in vitro results (less common for this compound).
Possible Cause 1: Inappropriate Animal Model or Dosing Regimen
-
Troubleshooting Step 1: Review your in vivo study design. Ensure the animal model, bacterial strain, and infection route are relevant to the intended clinical application.
-
Troubleshooting Step 2: Optimize the dosing regimen. The reported effective doses for this compound in mice range from 2.5 to 10 mg/kg, administered intravenously, intraperitoneally, or intramuscularly[4][5]. The route of administration can significantly impact efficacy.
-
Troubleshooting Step 3: Consider the pharmacokinetic profile of this compound. Its rapid in vivo metabolism to the active Chex1-Arg20 fragment suggests that the timing and frequency of administration may be critical.
Possible Cause 2: Formulation or Stability Issues
-
Troubleshooting Step 1: Ensure the proper formulation of this compound for in vivo administration. Peptides can be sensitive to the formulation vehicle.
-
Troubleshooting Step 2: Verify the stability of your this compound stock solution.
Data Presentation
Table 1: Comparison of this compound In Vitro Activity (MIC) and In Vivo Efficacy
| Bacterial Strain | In Vitro MIC (mg/L) | Animal Model | This compound Dose & Route | In Vivo Outcome |
| Escherichia coli (clinical strains) | 2 - 128 (median: 30) | Mouse bacteremia | 10 mg/kg, intraperitoneal | 100% survival; bacterial counts reduced to baseline[5] |
| Acinetobacter baumannii BAA-1805 | 32 | Mouse systemic infection | 2.5 mg/kg, intravenous | >1.5 log10 reduction in blood bacterial counts[4] |
| Acinetobacter baumannii (MDR) | 32 - >64 | Mouse systemic infection | 5 mg/kg, intramuscular | >2 log10 reduction in blood bacterial counts; increased survival rate[4] |
| Staphylococcus aureus (MRSA) | >128 | Mouse wound infection | 5 mg/kg, intramuscular | Significant reduction in wound bacterial counts[6] |
| Klebsiella pneumoniae | 64 | Mouse lung infection | Aerosol | Reduced bacterial counts in blood and at the infection site[1][7] |
Experimental Protocols
Protocol 1: In Vitro Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Resuspend colonies in Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB to obtain a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: In Vivo Mouse Systemic Infection Model
-
Animal Model: Use a suitable mouse strain (e.g., CD-1 or BALB/c).
-
Bacterial Challenge: Prepare a bacterial suspension of the desired strain in sterile saline or PBS. Infect the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) with a predetermined lethal or sub-lethal dose.
-
This compound Administration: At a specified time post-infection, administer this compound at the desired dose and route (e.g., 5 mg/kg, intramuscularly).
-
Monitoring: Monitor the mice for signs of morbidity and mortality over a set period (e.g., 7 days).
-
Endpoint Measurement:
-
Survival: Record the number of surviving animals in each group.
-
Bacterial Load: At specific time points, collect blood or tissue samples, homogenize, and perform serial dilutions for CFU plating to determine the bacterial load.
-
-
Control Groups: Include an untreated control group (infected mice receiving vehicle only) and potentially a positive control group (infected mice receiving a conventional antibiotic).
Protocol 3: DnaK ATPase Activity Inhibition Assay
-
Reagents: Purified bacterial DnaK protein, ATP, and a malachite green-based phosphate detection reagent.
-
Assay Buffer: Prepare a suitable buffer containing Tris-HCl, KCl, and MgCl2.
-
Reaction Setup: In a 96-well plate, add the assay buffer, DnaK protein, and varying concentrations of this compound.
-
Initiation of Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period.
-
Detection: Stop the reaction and add the malachite green reagent to detect the amount of inorganic phosphate released from ATP hydrolysis.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 620 nm). A decrease in absorbance indicates inhibition of DnaK ATPase activity.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for this compound in vitro/in vivo discrepancy.
References
- 1. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scope and limitations of the designer proline-rich antibacterial peptide dimer, this compound, alone or in synergy with conventional antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: A3-APO Stability in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of the A3-APO peptide in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solutions a concern?
A1: this compound is a synthetic, proline-rich dimeric antimicrobial peptide.[1][2] Like many peptides, its stability in aqueous solutions can be a critical factor for successful in vitro and in vivo experiments. Peptides in solution are susceptible to various degradation pathways, including proteolysis, hydrolysis, oxidation, and aggregation, which can lead to a loss of biological activity and inconsistent experimental results. This compound has been specifically designed to have enhanced stability against proteolytic degradation.[1][2]
Q2: What is the expected stability of this compound in biological fluids?
A2: A study on the stability of this compound in 25% diluted mouse serum showed that the peptide is remarkably stable, with a half-life of approximately 230 minutes.[3] However, in vivo pharmacokinetic studies in mice indicated that the peptide decomposed much more rapidly, suggesting that in vitro stability data may not always directly translate to in vivo efficacy.[3]
Q3: What are the best practices for storing lyophilized this compound?
A3: For long-term storage, lyophilized this compound should be kept in a freezer at or below -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1] Before opening the vial, it should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.
Q4: How should I prepare this compound stock solutions?
A4: It is recommended to first dissolve the lyophilized this compound in sterile, purified water. If solubility is an issue, which can occur with hydrophobic peptides, a small amount of an organic solvent like DMSO can be used initially, followed by dilution with the aqueous buffer. For basic peptides like this compound (containing arginine and lysine residues), a slightly acidic buffer (pH 5-7) may aid dissolution and improve stability. Prepare concentrated stock solutions and store them in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What factors can negatively impact the stability of my this compound solution during experiments?
A5: Several factors can affect the stability of this compound in your experimental setup:
-
pH: Extreme pH values can lead to hydrolysis of peptide bonds. A pH range of 5-7 is generally recommended for peptide solutions.
-
Temperature: Higher temperatures accelerate chemical degradation reactions.
-
Contamination: Microbial or enzymatic contamination can rapidly degrade the peptide. Always use sterile reagents and aseptic techniques.
-
Oxidation: Although this compound does not contain highly susceptible residues like cysteine or methionine, prolonged exposure to oxygen can be a concern for peptide stability in general.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware, leading to a decrease in the effective concentration. Using low-protein-binding tubes and tips can mitigate this.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty dissolving lyophilized this compound | High hydrophobicity of the peptide. | 1. Attempt to dissolve in a small amount of sterile distilled water with sonication.2. If unsuccessful, use a small volume of an organic solvent like DMSO to initially dissolve the peptide, then slowly add the aqueous buffer while vortexing.3. For basic peptides, trying a 1-10% acetic acid solution for initial dissolution can be effective. |
| Cloudy or precipitated this compound solution | Peptide aggregation. | 1. Briefly sonicate the solution to help break up aggregates.2. Adjust the pH of the buffer to be further from the peptide's isoelectric point to increase electrostatic repulsion.3. For non-biological assays, chaotropic agents like 6M Guanidine-HCl can be used to solubilize aggregates. |
| Inconsistent or lower-than-expected activity in assays | Peptide degradation in the solution. | 1. Prepare fresh solutions from lyophilized powder for each experiment.2. Ensure the pH of your experimental buffer is within the optimal range for peptide stability (pH 5-7).3. Minimize the time the peptide is kept in solution at room temperature.4. Perform a stability study to determine the degradation rate under your specific experimental conditions (see Experimental Protocols). |
| Loss of peptide concentration over time | Adsorption to labware or degradation. | 1. Use low-protein-binding microcentrifuge tubes and pipette tips.2. Aliquot stock solutions to avoid repeated freeze-thaw cycles.3. Store solutions at -80°C for longer-term storage. |
Quantitative Data Summary
The following table summarizes the stability data for this compound found in the literature.
| Parameter | Condition | Value | Reference |
| Half-life (t1/2) | 25% diluted mouse serum | ~230 minutes | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, low-protein-binding polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator for at least 30 minutes.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Based on the peptide's properties (proline-rich, basic residues), first attempt to dissolve it in sterile water to the desired stock concentration (e.g., 10 mg/mL). Add the water, vortex gently, and sonicate for 5-10 minutes if necessary.
-
If the peptide does not fully dissolve, prepare a new solution by first adding a minimal amount of sterile DMSO (e.g., 10-20 µL) to the lyophilized peptide.
-
Gently vortex until the peptide is completely dissolved in the DMSO.
-
Slowly add sterile water dropwise to the DMSO solution while gently vortexing until the desired final concentration and volume are reached. The final DMSO concentration should be kept as low as possible, preferably below 1% in the final experimental dilution.
-
Aliquot the stock solution into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Time-Course Stability Assessment of this compound by RP-HPLC
Objective: To determine the degradation rate of this compound in a specific aqueous solution over time.
Materials:
-
This compound stock solution
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
Incubator or water bath set to the experimental temperature
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
HPLC mobile phases (e.g., Phase A: 0.1% TFA in water; Phase B: 0.1% TFA in acetonitrile)
-
Autosampler vials
Procedure:
-
Dilute the this compound stock solution to the final experimental concentration in the chosen aqueous buffer.
-
Immediately inject a sample (t=0) into the RP-HPLC system to obtain the initial peak area of the intact peptide.
-
Incubate the remaining solution at the desired experimental temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the RP-HPLC system.
-
Analyze the chromatograms to determine the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact peptide at each time point relative to the t=0 sample.
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life of this compound under the tested conditions.
Visualizations
Caption: Workflow for proper handling and preparation of this compound solutions.
References
Technical Support Center: Optimizing A3-APO Dosage for Improved Efficacy and Reduced Toxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of the antimicrobial peptide A3-APO in preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic dimeric peptide that exhibits a dual mechanism of action against Gram-negative bacteria.[1][2] It initially disrupts the bacterial cell membrane and subsequently translocates into the cytoplasm to inhibit the chaperone protein DnaK, which is essential for bacterial protein folding.[1][2][3] This dual action contributes to its potent antimicrobial activity and a reduced likelihood of developing resistance.[3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vivo studies, this compound is typically dissolved in sterile water or physiological saline.[4][5] Lyophilized this compound should be stored at -20°C.[6] Once reconstituted, it is recommended to prepare aliquots and store them at -20°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6]
Q3: What are the key differences in this compound dosage and toxicity between intravenous (IV), intraperitoneal (IP), and intramuscular (IM) administration?
A3: Intramuscular (IM) administration of this compound has been shown to have a more favorable toxicity profile compared to intravenous (IV) and intraperitoneal (IP) routes.[4][5] The IM therapeutic index is reported to be greater than 12, and in some studies, as high as 15, making it a preferred route for administration to reduce systemic toxicity.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low in vivo efficacy despite proven in vitro activity. | Peptide Degradation: this compound, like other peptides, can be susceptible to degradation by proteases in vivo. | Optimize Administration Route: Consider intramuscular (IM) administration, which has shown high efficacy.[4] Confirm Peptide Integrity: Ensure proper storage and handling of the peptide to prevent degradation before administration.[6] Assess Formulation: Lyophilizing the peptide from a mild acetic acid solution can remove residual trifluoroacetate (TFA) from purification, which may impact stability and local tolerance.[5] |
| Unexpected Toxicity or Adverse Events in Animal Models. | High Dosage: The administered dose may be too high for the specific animal model or administration route. | Dose-Response Study: Conduct a dose-response study to determine the maximum tolerated dose (MTD) for your specific experimental conditions.[7] Refine Administration Technique: For IM injections, rotate injection sites to minimize local irritation.[4] |
| Inconsistent Results Between Experiments. | Variability in Peptide Preparation: Differences in peptide purity, counter-ion composition, or presence of aggregates can lead to variable results. | Ensure High Purity: Use highly purified this compound. Residual solvents or counterions from synthesis can cause local irritation and impact results.[5] Proper Solubilization: Ensure the peptide is fully dissolved before administration. Sonication may aid in dissolving peptides that are prone to aggregation. |
| Local Irritation at the Injection Site. | Residual Solvents/Counterions: Impurities from the peptide synthesis and purification process, such as trifluoroacetate (TFA), can cause local muscle pain and inflammation.[5] | Purification and Counter-ion Exchange: Ensure the this compound preparation has had trifluoroacetate counterions replaced with acetates through lyophilization from a dilute acetic acid solution.[5] |
Data Summary
Table 1: this compound Dosage and Efficacy in Mouse Models
| Infection Model | Administration Route | Dosage | Efficacy Outcome | Reference |
| Acinetobacter baumannii (systemic) | Intravenous (IV) | 2.5 mg/kg (three doses) | Reduced blood bacterial counts by 1.5 log10 units. | [4] |
| Acinetobacter baumannii (systemic) | Intramuscular (IM) | 5 mg/kg (two or three doses) | Reduced blood bacterial counts by at least 2 log10 units and increased survival rate. | [4] |
| Escherichia coli (bacteremia) | Intraperitoneal (IP) | 10 mg/kg (three doses) | Prolonged early survival and reduced bacterial counts to baseline. | [1] |
| Acinetobacter baumannii (wound) | Intramuscular (IM) | 5 mg/kg (single or multiple doses) | Improved survival, reduced bacterial counts in blood and wounds, and improved wound appearance. | [5] |
Table 2: this compound Toxicity Profile in Mice
| Administration Route | Dosage | Observed Toxic Effects | Therapeutic Index | Reference |
| Intramuscular (IM) | 25 and 50 mg/kg | No signs of systemic toxicity. | >12 to 15 | [5] |
| Intramuscular (IM) | 75 mg/kg | First signs of toxicity (narrowing of eyes in one of three animals). | [5] | |
| Intramuscular (IM) | 100 mg/kg | More serious discomfort (crouching). | [5] | |
| Intraperitoneal (IP) | 20 mg/kg | No Observed Adverse Effect Limit (NOAEL) with repeated administration. | Not specified | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Mouse Model of Systemic Infection
-
Animal Model: Use specific pathogen-free CD-1 mice.
-
Bacterial Challenge: Induce systemic infection via intraperitoneal (IP) injection of a clinically relevant bacterial strain (e.g., carbapenem-resistant Acinetobacter baumannii). The inoculum size should be predetermined to cause a consistent infection level.[4]
-
This compound Preparation: Dissolve lyophilized this compound in sterile water or physiological saline to the desired concentration.[4]
-
Administration:
-
Intramuscular (IM): Administer 5 mg/kg of this compound into the hind leg muscles at specified time points post-infection (e.g., 4, 8, and 12 hours). Rotate injection sites if multiple doses are given.[4]
-
Intravenous (IV): Administer 2.5 mg/kg of this compound via the tail vein at specified time points post-infection.[4]
-
-
Monitoring:
-
Controls: Include a vehicle control group (receiving only the solvent) and a positive control group (treated with a standard-of-care antibiotic like imipenem or colistin).[4][5]
Protocol 2: Acute Toxicity Assessment of this compound in Mice
-
Animal Model: Use healthy CD-1 mice.
-
This compound Preparation: Dissolve lyophilized this compound in sterile water to achieve a range of concentrations for bolus injections.[5]
-
Administration: Administer single bolus injections of this compound intramuscularly (IM) at increasing doses (e.g., 25, 50, 75, 100 mg/kg).[5]
-
Observation:
-
Closely observe the mice for any signs of systemic toxicity immediately after injection and at regular intervals for at least 3 hours.
-
Record any adverse effects such as changes in behavior (e.g., crouching, cuddling), appearance (e.g., narrowing of eyes), or mobility.[5]
-
-
Toxicity Grading: Use a predefined scale to grade the severity of observed toxic effects.[5]
-
Control: Include a control group receiving an IM injection of the vehicle (sterile water).
Visualizations
References
- 1. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The antibacterial peptide pyrrhocoricin inhibits the ATPase actions of DnaK and prevents chaperone-assisted protein folding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and 28-day repeated dose toxicology studies in mice with aryloxyalkanoate dioxygenase (AAD-1) protein expressed in 2,4-D tolerant DAS-40278-9 maize - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in A3-APO animal studies
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you reduce variability in your A3-APO animal studies, ensuring more robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of variability in this compound animal studies?
Variability in this compound animal studies can stem from several factors, broadly categorized as biological, environmental, and procedural. Biological factors include the age, sex, genetic background, and health status of the animals. Environmental conditions such as housing, diet, and stress levels can also significantly impact experimental outcomes. Procedural inconsistencies, including dose preparation and administration, timing of sample collection, and subjective scoring of endpoints, are major contributors to variability.[1]
Q2: How does the in vitro activity of this compound relate to its in vivo efficacy, and how can this impact study variability?
A noteworthy characteristic of this compound is that its in vivo efficacy in animal models of systemic and wound infections can be superior to what its modest in vitro activity against certain pathogens might suggest.[2][3] This discrepancy is thought to be due to the immunomodulatory properties of this compound.[2][3] This can be a source of variability if the animal's immune status is not consistent across study groups. Therefore, minimizing stress and ensuring the overall health of the animals is critical to achieving reproducible results.
Q3: What is the known mechanism of action for this compound's immunomodulatory effects?
This compound has been shown to upregulate the expression of the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10) in human peripheral blood mononuclear cells.[2] This suggests that one of the ways this compound exerts its therapeutic effect in vivo is by modulating the host's immune response to infection, leading to reduced inflammation.[2] While the precise signaling pathway is still under investigation, it is hypothesized to involve interactions with pattern recognition receptors like Toll-like receptors (TLRs) on immune cells.
Troubleshooting Guides
Issue 1: High Variability in Bacterial Load/Infection Severity
Possible Causes:
-
Inconsistent Inoculum Preparation: Variations in bacterial culture conditions (e.g., growth phase, media) can lead to differences in bacterial virulence and viability.
-
Inaccurate Inoculum Administration: Improper injection techniques can result in inconsistent delivery of the bacterial challenge.
-
Variable Host Response: Differences in the immune status of individual animals can lead to varied responses to the same bacterial challenge.
Troubleshooting Strategies:
| Strategy | Detailed Steps |
| Standardize Inoculum Preparation | - Always use bacteria from the same growth phase (e.g., mid-logarithmic phase).- Utilize a standardized culture medium and incubation conditions.- Quantify bacterial concentration accurately using methods like spectrophotometry (OD600) and confirm with colony-forming unit (CFU) plating for each experiment. |
| Refine Inoculation Technique | - Ensure all personnel are thoroughly trained in the specific administration route (e.g., intraperitoneal, intravenous, intramuscular).- Use consistent volumes and injection sites for all animals.- For wound infection models, standardize the size and depth of the wound. |
| Acclimatize and Monitor Animals | - Allow for a sufficient acclimatization period (e.g., at least one week) before starting the experiment to reduce stress-induced immunological variations.- Monitor animal health closely before and during the study and exclude any animals showing signs of illness not related to the experimental infection. |
Issue 2: Inconsistent this compound Efficacy and Therapeutic Outcomes
Possible Causes:
-
Improper this compound Preparation and Storage: this compound is a peptide and can be susceptible to degradation if not handled correctly.
-
Inconsistent Administration: Variability in the route, timing, and volume of this compound administration can lead to different therapeutic outcomes.
-
Timing of Treatment Initiation: The window for effective therapeutic intervention can be narrow in acute infection models.
Troubleshooting Strategies:
| Strategy | Detailed Steps |
| Standardize this compound Handling | - Reconstitute this compound in a recommended sterile buffer and aliquot to avoid repeated freeze-thaw cycles.- Store aliquots at the recommended temperature (e.g., -20°C or -80°C) and use a fresh aliquot for each experiment.- Visually inspect the solution for any precipitation before administration. |
| Precise and Consistent Dosing | - Calibrate all pipettes and syringes regularly.- Administer this compound at the same time relative to the bacterial challenge in all animals.- Ensure the chosen route of administration (e.g., intramuscular, intravenous) is performed consistently.[4] |
| Optimize Treatment Schedule | - Conduct pilot studies to determine the optimal therapeutic window for this compound intervention in your specific infection model.- Clearly define and adhere to the treatment start time and frequency for all experimental groups. |
Experimental Protocols
Protocol 1: Murine Model of Systemic Infection (Bacteremia)
-
Animal Model: Use healthy, age-matched mice (e.g., CD-1 or C57BL/6) from a reputable vendor.
-
Bacterial Preparation: Culture the desired bacterial strain (e.g., Escherichia coli, Acinetobacter baumannii) to mid-logarithmic phase in an appropriate broth medium. Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to the desired concentration (e.g., 1 x 108 CFU/mL).
-
Infection: Inject the bacterial suspension intraperitoneally (IP) at a standardized volume (e.g., 0.1 mL per 10g of body weight).
-
This compound Administration: At a predetermined time post-infection (e.g., 1 hour), administer this compound via the desired route (e.g., intramuscularly at 5 mg/kg or intravenously at 2.5 mg/kg).[4] A vehicle control group should receive the same volume of the vehicle solution.
-
Monitoring and Endpoints: Monitor the animals for clinical signs of illness and survival over a set period (e.g., 48-72 hours). At specific time points, blood samples can be collected for bacterial load determination (CFU/mL).
Protocol 2: Murine Model of Wound Infection
-
Animal Model: Use healthy, age-matched mice. Anesthetize the animals using a standardized protocol.
-
Wound Creation: Shave the dorsal surface and create a full-thickness wound of a consistent size (e.g., 6 mm punch biopsy).
-
Infection: Apply a standardized inoculum of the desired bacterial strain (e.g., Staphylococcus aureus, Acinetobacter baumannii) directly into the wound bed.
-
This compound Administration: Administer this compound either locally (topical application) or systemically (e.g., intramuscular injection at 5 mg/kg) at a specified time post-infection.
-
Monitoring and Endpoints: Monitor wound healing over time by measuring the wound area. At the end of the study, excise the wound tissue for bacterial load quantification (CFU/gram of tissue) and histological analysis.
Visualizations
Caption: Experimental workflow for an this compound systemic infection mouse model.
Caption: Proposed immunomodulatory signaling pathway of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for synthetic A3-APO peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control of synthetic A3-APO peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide?
A1: The this compound peptide is a synthetic, proline-rich, dimeric antibacterial peptide.[1][2] Its sequence is (H-Chex-Arg-Pro-Asp-Lys-Pro-Arg-Pro-Tyr-Leu-Pro-Arg-Pro-Arg-Pro-Pro-Arg-Pro-Val-Arg)2-Dab.[3][4] It is designed for high efficacy against multidrug-resistant (MDR) Gram-negative bacteria, such as E. coli and A. baumannii.[3][5]
Q2: What is the mechanism of action for this compound?
A2: this compound has a dual mode of action. It interacts with and disrupts the bacterial membrane and also has an intracellular target: the 70-kDa heat shock protein DnaK.[2][4][6] By binding to the C-terminal helical lid of bacterial DnaK, it inhibits chaperone-assisted protein folding, a process crucial for bacterial survival.[2][6][7] This dual action contributes to its potent antibacterial effects and may reduce the likelihood of resistance development.[2]
Q3: What are the primary quality control (QC) measures for synthetic this compound?
A3: The primary QC measures ensure the identity, purity, quantity, and safety of the synthetic peptide. Key analyses include:
-
Mass Spectrometry (MS): To confirm the correct molecular weight and thus, the identity of the peptide.[8][9]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide sample by separating the target peptide from any impurities.[8][10][11]
-
Amino Acid Analysis (AAA): To verify the amino acid composition and provide an accurate quantification of the peptide.[12][][14]
-
Endotoxin Testing: To ensure that the peptide preparation is free from harmful bacterial endotoxins, which is critical for any in vivo or cell-based assays.[15][16]
Q4: What is the expected molecular weight of the this compound peptide?
A4: The calculated theoretical molecular weight of the this compound peptide is approximately 5004 Da.[2] Mass spectrometry analysis should confirm a mass that aligns with this value.
Q5: How should I store the lyophilized this compound peptide?
A5: For long-term storage, lyophilized this compound peptide should be stored in a tightly sealed container at -20°C or lower, protected from light.[17][18][19] Because the peptide contains amino acids prone to moisture absorption (deliquescence), such as Asp, Lys, and Arg, storing it in a desiccator is also recommended.[19] Avoid repeated freeze-thaw cycles.[18]
Q6: How should I handle and store this compound peptide solutions?
A6: The shelf-life of peptides in solution is very limited.[19] If storage in solution is necessary, use a sterile buffer at pH 5-6, create single-use aliquots to avoid freeze-thaw cycles, and store them at -20°C for short periods only.[19][20] Peptides with certain residues, like the Asp in this compound, have limited stability in solution.[19]
Quality Control Data Summary
The following tables summarize key quantitative parameters for the quality control of synthetic this compound peptide.
Table 1: Identity and Purity Specifications
| Parameter | Method | Typical Specification | Purpose |
| Molecular Weight | Mass Spectrometry (ESI-MS or MALDI-TOF) | 5004 ± 2 Da | Confirms the identity of the full-length peptide.[8][9] |
| Purity | Reverse-Phase HPLC (RP-HPLC) | >95% (for cell-based assays) >98% (for in vivo studies) | Ensures the sample is free from synthesis-related impurities.[21] |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Confirms the expected physical state of the product.[22] |
Table 2: Content and Safety Specifications
| Parameter | Method | Typical Specification | Purpose |
| Peptide Content | Amino Acid Analysis (AAA) | >70% | Accurately quantifies the amount of peptide in the lyophilized powder.[12] |
| Water Content | Karl Fischer Titration | <10% | Accounts for the presence of water in the lyophilized powder for accurate weighing.[22] |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) Assay | < 0.1 EU/µg (for cell assays) < 0.01 EU/µg (for in vivo studies) | Ensures the product is safe for biological experiments by limiting pyrogenic substances.[15][23] |
Troubleshooting Guides
Issue 1: Purity and Identity Problems
Q: My HPLC analysis shows a purity level below 95%, or multiple unexpected peaks. What could be the cause?
A: Low purity or the presence of unexpected peaks in an HPLC chromatogram can stem from several issues during synthesis or handling:
-
Incomplete Deprotection: Side-chain protecting groups may not have been fully removed.
-
Truncated or Deletion Sequences: Errors during the solid-phase peptide synthesis (SPPS) can lead to shorter peptide chains.[24]
-
Oxidation: Residues like Tyrosine (Tyr) in the this compound sequence can be susceptible to oxidation if not handled under inert conditions.
-
Aggregation: The peptide may be forming aggregates that elute differently.
Troubleshooting Steps:
-
Confirm with Mass Spectrometry: Analyze the impure fractions by MS to identify the molecular weights of the contaminants. This can help determine if they are truncated sequences, modified peptides, or unrelated impurities.[10]
-
Review Synthesis Protocol: Check the coupling and deprotection steps of the synthesis for any deviations.
-
Optimize Purification: If you are purifying the peptide yourself, adjust the HPLC gradient, try a different column chemistry, or use an alternative solvent system to improve separation.[25]
Q: The mass spectrum does not show the expected molecular weight for this compound (~5004 Da). Why?
A: An incorrect mass in the MS analysis points to a fundamental issue with the peptide's primary structure.
-
Incorrect Sequence: The wrong amino acid may have been incorporated during synthesis.
-
Major Synthesis Failure: Significant truncation or deletion may have occurred.
-
Incomplete Cleavage: The peptide may not have been fully cleaved from the synthesis resin.
-
Unexpected Modifications: The peptide may have undergone unintended chemical modifications.
Troubleshooting Steps:
-
MS/MS Sequencing: Perform tandem mass spectrometry (MS/MS) to fragment the peptide and confirm its amino acid sequence.[9]
-
Amino Acid Analysis: Conduct AAA to verify that the amino acid composition matches the theoretical sequence of this compound.[12]
-
Re-synthesis: If the sequence is confirmed to be incorrect, re-synthesis is required.
Issue 2: Solubility and Aggregation
Q: My lyophilized this compound peptide is difficult to dissolve. What should I do?
A: The this compound peptide, with its multiple hydrophobic (Pro, Leu, Tyr) and charged (Arg, Lys, Asp) residues, can present solubility challenges.
-
Incorrect Solvent: The chosen solvent may not be appropriate for the peptide's properties.
-
Aggregation: The peptide may have formed aggregates that are difficult to break apart.[26]
Troubleshooting Steps:
-
Start with Sterile Water: Attempt to dissolve a small amount in high-purity, sterile water.
-
Use Acidic Conditions: If insoluble in water, try a dilute aqueous solution of acetic acid (e.g., 10-25%). The acidic pH will protonate the Asp residue, which may aid solubility.
-
Use Organic Solvents (for stock solutions): For creating a concentrated stock, you can use a small amount of an organic solvent like DMSO, followed by a slow, drop-wise addition to your aqueous buffer while stirring.[27] Ensure the final concentration of the organic solvent is compatible with your experiment.
-
Sonication: Use a brief sonication in a water bath to help break up small aggregates and facilitate dissolution. Avoid excessive heating.[20][27]
Q: My this compound solution appears cloudy or forms a precipitate over time. How can I prevent this?
A: Cloudiness or precipitation is a clear sign of peptide aggregation.[28] Aggregation can be influenced by concentration, pH, temperature, and ionic strength.[29]
-
High Concentration: The peptide concentration may be above its solubility limit in the chosen buffer.
-
pH near Isoelectric Point (pI): Peptides are least soluble at their pI, where their net charge is zero.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.[19]
Troubleshooting Steps:
-
Work with Lower Concentrations: Dilute the peptide solution.
-
Adjust Buffer pH: Ensure the pH of your buffer is at least 1-2 units away from the peptide's theoretical pI.
-
Aliquot Solutions: Prepare single-use aliquots of your peptide solution to avoid repeated freeze-thaw cycles.[19]
-
Add Stabilizing Excipients: For some applications, adding excipients like arginine or glutamate can help reduce aggregation.[28]
Issue 3: Biological Activity and Contamination
Q: The this compound peptide shows lower-than-expected antibacterial activity in my assay. What could be the problem?
A: Reduced biological activity can be due to problems with the peptide itself or the assay conditions.
-
Peptide Degradation: Improper storage or handling may have led to chemical degradation.
-
Incorrect Quantification: The actual peptide concentration may be lower than calculated if peptide content was not determined by AAA.
-
Aggregation: Aggregated peptides are often biologically inactive.
-
Assay Interference: Components in your assay buffer (e.g., high salt concentrations, detergents) could be inhibiting peptide activity.
Troubleshooting Steps:
-
Verify Peptide Integrity: Re-run HPLC and MS on the sample to check for degradation products.
-
Confirm Concentration: Use a quantitative amino acid analysis to determine the precise peptide concentration.[12]
-
Address Aggregation: Follow the troubleshooting steps for aggregation. Test the solubility and clarity of the solution before use.
-
Review Assay Protocol: Ensure your assay buffer and conditions are compatible with the this compound peptide. The peptide's antimicrobial activity can be sensitive to ionic strength.
Q: I am observing unexpected inflammatory responses or cell death in my in vitro or in vivo experiments. What is the cause?
A: Unwanted biological responses are often caused by contaminants in the peptide preparation.
-
Endotoxin Contamination: Endotoxins (lipopolysaccharides or LPS) from Gram-negative bacteria are potent stimulators of the immune system and can be introduced during synthesis and purification.[15][16]
-
Trifluoroacetic Acid (TFA) Residue: TFA is commonly used in HPLC purification and can remain as a counterion. At high concentrations, it can be cytotoxic.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): Verify the endotoxin level of your peptide batch. For sensitive applications, it should be extremely low (<0.01 EU/µg).[23]
-
Perform Endotoxin Testing: If not provided or if contamination is suspected, have the sample tested for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Consider TFA Salt-Free Peptide: For highly sensitive cell-based assays, it may be necessary to perform a salt exchange (e.g., to an acetate or hydrochloride salt) to remove residual TFA.
Experimental Protocols
Protocol 1: Purity Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for analyzing the purity of the this compound peptide.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size). Wide-pore columns are recommended for peptides.[25]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
-
Injection Volume: 10-20 µL.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 65% B
-
35-40 min: Linear gradient from 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: Return to 5% B and equilibrate.
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as (Area of the main peptide peak / Total area of all peaks) x 100%.
Protocol 2: Identity Verification by Mass Spectrometry (MS)
This protocol describes the use of Electrospray Ionization (ESI) MS to confirm the molecular weight.
-
Sample Preparation: Dilute the peptide solution from the HPLC analysis (or a freshly prepared solution of ~10-100 µM in 50:50 water/acetonitrile with 0.1% formic acid) for direct infusion or LC-MS analysis.
-
Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF), Orbitrap, or Quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode. Peptides readily accept protons.
-
Data Acquisition: Scan a mass range that includes the expected m/z values for the multiply charged ions of this compound (e.g., m/z 500-2000).
-
Data Analysis: The ESI process will generate a series of peaks corresponding to the peptide with different numbers of positive charges ([M+nH]n+). Deconvolute the resulting m/z spectrum to determine the parent mass (M). The result should match the theoretical molecular weight of ~5004 Da.[30]
Protocol 3: Quantification by Amino Acid Analysis (AAA)
This protocol provides a method for accurate peptide quantification.
-
Sample Preparation: Accurately weigh a small amount of the lyophilized peptide (e.g., 0.5-1.0 mg).
-
Acid Hydrolysis: Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours under vacuum. This breaks all peptide bonds, releasing the individual amino acids.[12][]
-
Derivatization: Derivatize the amino acids in the hydrolysate with a reagent (e.g., 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate - AQC) to make them detectable by fluorescence or UV.[31]
-
Chromatographic Separation: Separate the derivatized amino acids using a dedicated HPLC system with a column and mobile phases optimized for amino acid separation.[14][32]
-
Detection and Quantification: Detect the eluted amino acids and quantify them by comparing their peak areas to those of a known concentration standard mixture of amino acids.
-
Data Analysis: Calculate the molar amount of each stable amino acid. Based on the known sequence of this compound, determine the total molar amount of the peptide in the original sample. The peptide content is then expressed as a percentage of the initial weight.
Visualizations
Caption: A standard workflow for the synthesis, purification, and quality control of synthetic this compound peptide.
Caption: A logical workflow for troubleshooting this compound peptide aggregation issues during experiments.
Caption: The dual-action mechanism of the this compound peptide targeting both the bacterial membrane and DnaK.
References
- 1. The designer proline-rich antibacterial peptide this compound is effective against systemic Escherichia coli infections in different mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. peptideregenesis.com [peptideregenesis.com]
- 9. Quality control of synthetic peptides [innovagen.com]
- 10. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. pcl.tamu.edu [pcl.tamu.edu]
- 14. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. genscript.com [genscript.com]
- 16. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 17. jpt.com [jpt.com]
- 18. biotechpeptides.com [biotechpeptides.com]
- 19. genscript.com [genscript.com]
- 20. bachem.com [bachem.com]
- 21. peptidesciences.com [peptidesciences.com]
- 22. polypeptide.com [polypeptide.com]
- 23. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 24. bachem.com [bachem.com]
- 25. hplc.eu [hplc.eu]
- 26. peptide.com [peptide.com]
- 27. benchchem.com [benchchem.com]
- 28. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 29. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 31. Amino Acid Analysis, Amino Acid Quantification and Identification Services [biosyn.com]
- 32. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of A3-APO and Imipenem Against Acinetobacter baumannii
An Objective Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial peptide A3-APO and the carbapenem antibiotic imipenem, focusing on their efficacy against the opportunistic pathogen Acinetobacter baumannii. This bacterium, particularly its multidrug-resistant (MDR) and carbapenem-resistant (CRAB) strains, poses a significant threat in healthcare settings.[1][2][3] This document synthesizes available experimental data to offer a clear perspective on their respective mechanisms of action, in vitro and in vivo performance, and safety profiles.
Mechanisms of Action: A Divergent Approach to Bacterial Eradication
This compound and imipenem employ fundamentally different strategies to exert their antimicrobial effects.
-
This compound: This designer proline-rich antimicrobial peptide utilizes a dual-action mechanism.[1] It initiates its attack by disrupting the bacterial membrane and subsequently inhibits the intracellular chaperone protein DnaK, which is crucial for proper protein folding.[4][5] This multifaceted approach contributes to its effectiveness against MDR strains.
-
Imipenem: As a member of the carbapenem class of β-lactam antibiotics, imipenem targets the bacterial cell wall.[6] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the synthesis of peptidoglycan, a critical component of the cell wall.[6] This inhibition leads to cell lysis and bacterial death.[6] However, resistance mechanisms in A. baumannii, such as the production of carbapenemase enzymes (oxacillinases) and modifications to porin channels or PBPs, can compromise its efficacy.[2][7]
In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)
In vitro susceptibility testing, primarily through the broth microdilution method, provides a baseline for antimicrobial potency. While imipenem generally shows potent activity against susceptible strains, its efficacy diminishes against resistant isolates. This compound demonstrates moderate in vitro efficacy, which interestingly does not fully predict its potent performance in vivo.[1][4]
| Compound | A. baumannii Strains | MIC Range (mg/L) | Specific Strain MIC (mg/L) |
| This compound | 9 MDR Strains | 32 to >64 | A. baumannii BAA-1805: 32 |
| Imipenem | 9 MDR Strains | 2 to 32 | A. baumannii BAA-1805: 32 |
Table 1: Comparative In Vitro Activity of this compound and Imipenem against A. baumannii. Data sourced from studies using the liquid microdilution method in Mueller-Hinton broth.[1]
In Vivo Efficacy: Superior Performance in Animal Models
Studies in murine models of systemic and wound infections reveal a significant advantage for this compound over imipenem, particularly against carbapenem-resistant A. baumannii.
Systemic Infection Model: In a mouse model of systemic infection with a carbapenem-resistant A. baumannii strain (BAA-1805), this compound demonstrated superior efficacy in reducing bacterial load and improving survival rates compared to a significantly higher dose of imipenem.[1]
| Treatment | Administration Route | Dose | Outcome |
| This compound | Intravenous (IV) | 2.5 mg/kg | >2 log₁₀ reduction in bacterial counts; increased survival |
| This compound | Intramuscular (IM) | 5 mg/kg | >2 log₁₀ reduction in bacterial counts; increased survival |
| Imipenem | Intramuscular (IM) | 40 mg/kg | Less effective than this compound |
| Untreated | N/A | N/A | High bacterial counts; low survival |
Table 2: Efficacy in a Mouse Systemic Infection Model. [1]
Burn Wound Infection Model: In a more complex model of burn wounds infected with A. baumannii, intramuscularly administered this compound was markedly more effective than both imipenem and colistin at controlling the infection.
| Treatment | Administration Route | Dose | Blood Bacterial Count Reduction (vs. Imipenem) | Key Findings |
| This compound | Intramuscular (IM) | 5 mg/kg | ~4 log₁₀ | Significantly improved survival and wound appearance; reduced bacterial counts in blood and tissue.[8][9] |
| Imipenem | Intramuscular (IM) | 40 mg/kg | N/A | Significantly less effective than this compound.[8] |
| Colistin | Intramuscular (IM) | 2.5-5 mg/kg | ~3 log₁₀ | Less effective than this compound.[8] |
Table 3: Efficacy in a Mouse Burn Wound Infection Model. [8]
Safety and Therapeutic Index
A critical aspect of drug development is the safety profile. This compound exhibits a favorable safety profile when administered intramuscularly, with a higher therapeutic index compared to other peptide antibiotics like colistin.
| Compound | Administration Route | Lowest Toxic Dose (mg/kg) | Therapeutic Index (IM) |
| This compound | Intramuscular (IM) | 75 | >12 (or 15) |
| Colistin | Intramuscular (IM) | 25 | ~5-6 |
Table 4: Comparative Toxicity and Therapeutic Index. [1][8][9]
Detailed Experimental Protocols
The data presented in this guide is based on standardized and rigorous experimental methodologies.
A. In Vitro Antimicrobial Susceptibility Testing (AST)
-
Method: The gold-standard broth microdilution (BMD) method was utilized.[10]
-
Media: Cation-adjusted Mueller-Hinton Broth (MHB) was used as the growth medium.[1][11]
-
Procedure:
-
Two-fold serial dilutions of this compound and imipenem were prepared in 96-well microtiter plates.
-
A. baumannii strains, including the multidrug-resistant clinical isolate BAA-1805, were cultured overnight.[1]
-
The cultures were diluted to a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).
-
The bacterial suspension was added to each well of the microtiter plates.
-
Plates were incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible bacterial growth.[10]
-
B. In Vivo Efficacy Studies
-
Animal Model: Female CD-1 mice were used for all in vivo experiments.[1][8]
-
Bacterial Strain: Carbapenem-resistant A. baumannii strain BAA-1805 was used to establish infections.[1]
-
Systemic Infection (Bacteremia) Model:
-
Infection: Mice were infected intraperitoneally (IP) with a suspension of A. baumannii (e.g., 4 x 10⁷ CFU/g).[1]
-
Treatment Groups: Animals were divided into groups: untreated control, this compound (2.5 mg/kg IV or 5 mg/kg IM), and imipenem (e.g., 40 mg/kg IM).[1]
-
Administration: Treatments were administered at specified time points post-infection (e.g., 4, 8, and 12 hours).[1]
-
Endpoints: Outcomes were measured by survival rate over time and by quantifying bacterial counts (CFU/mL) in blood samples collected at various intervals.[1]
-
-
Burn Wound Infection Model:
-
Injury and Infection: Mice were inflicted with a non-lethal burn wound, and a high-density inoculum of A. baumannii (e.g., 7.2 x 10⁹ CFU) was applied directly to the wound site.[8]
-
Treatment Groups: Groups included untreated, this compound (5 mg/kg IM), imipenem (40 mg/kg IM), and colistin.[8]
-
Administration: Antibiotics were administered intramuscularly into the leg, typically starting at the time of infection.[8]
-
Endpoints: Efficacy was assessed by survival rates, visual appearance of the wound, and bacterial load in both blood and wound tissue samples at set time points (e.g., 1, 2, 3, and 4 hours post-infection).[8]
-
Conclusion
The experimental evidence strongly indicates that while this compound has comparable or moderately higher MIC values than imipenem in vitro, its performance in vivo is significantly superior against carbapenem-resistant Acinetobacter baumannii.[1][4] In mouse models of both systemic and localized burn wound infections, this compound, administered at much lower doses than imipenem, led to a more substantial reduction in bacterial burden and improved survival outcomes.[1][8] Furthermore, its favorable intramuscular safety profile and high therapeutic index position this compound as a promising candidate for further development, offering a potential new therapeutic avenue against infections caused by these highly problematic MDR pathogens.[1][9]
References
- 1. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acinetobacter baumannii Antibiotic Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug‑resistant Acinetobacter baumannii: From molecular mechanisms to potential therapeutics (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. ovid.com [ovid.com]
- 6. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 7. Frontiers | Impact of an Intervention to Control Imipenem-Resistant Acinetobacter baumannii and Its Resistance Mechanisms: An 8-Year Survey [frontiersin.org]
- 8. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing Antimicrobial Susceptibility Testing for Acinetobacter baumannii Using Physiologically Relevant Culture Media and Biofilm Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing of Acinetobacter spp. by NCCLS Broth Microdilution and Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]
A3-APO: A Synergistic Partner to Conventional Antibiotics in the Fight Against Bacterial Resistance
A new proline-rich antimicrobial peptide, A3-APO, demonstrates significant synergistic activity when combined with a range of conventional antibiotics, offering a promising strategy to combat multidrug-resistant bacteria. By inhibiting the bacterial heat shock protein DnaK, this compound disrupts protein folding and enhances the efficacy of existing antibiotic arsenals.
This guide provides a comparative analysis of the synergistic effects of this compound with various conventional antibiotics, supported by experimental data. It is intended for researchers, scientists, and drug development professionals seeking to explore novel antimicrobial strategies.
Quantitative Analysis of Synergistic Effects
The synergistic potential of this compound in combination with conventional antibiotics has been evaluated using the checkerboard method to determine the Fractional Inhibitory Concentration (FIC) index. A ΣFIC of ≤ 0.5 is indicative of synergy, a value between 0.5 and 4.0 suggests an additive or indifferent effect, and a value > 4.0 indicates antagonism.
| Bacterial Strain | Antibiotic | This compound MIC (µg/mL) | Antibiotic MIC (µg/mL) | Combined this compound MIC (µg/mL) | Combined Antibiotic MIC (µg/mL) | ΣFIC | Interaction |
| Klebsiella pneumoniae (Carbapenemase-expressing) | Colistin | 32 | 64 | 2 | 2 | 0.08 | Synergy[1] |
| Klebsiella pneumoniae (Carbapenemase-expressing) | Imipenem | 32 | >256 | 16 | 8 | 0.53 | Additive[1] |
| Acinetobacter baumannii (ATCC BAA-1605) | Colistin | 32 | <0.5 | 2 | 0.03125 | 0.08 | Synergy[1] |
Studies have also indicated that this compound can restore the activity of other classes of antibiotics, including chloramphenicol, beta-lactams, sulfonamides, and trimethoprim, against multidrug-resistant strains, demonstrating partial or full synergy.[2] However, specific FIC values for these combinations are not yet widely available in the public domain.
Mechanism of Synergistic Action: Inhibition of DnaK
The primary mechanism behind this compound's synergistic activity is its inhibition of the bacterial heat shock protein DnaK.[1] DnaK is a crucial chaperone protein involved in the proper folding of a wide range of bacterial proteins, including those essential for cell survival and resistance to antibiotics.
By binding to and inhibiting DnaK, this compound disrupts the protein folding machinery within the bacterial cell. This leads to an accumulation of misfolded and non-functional proteins, inducing cellular stress and ultimately compromising the bacterium's ability to survive and replicate.
The diagram below illustrates the proposed signaling pathway for this compound's synergistic mechanism.
References
A3-APO: A Novel Peptide Antibiotic Outperforming Conventional Therapies Against Multidrug-Resistant Bacteria
For Immediate Release
[City, State] – [Date] – In the global battle against antibiotic resistance, the novel proline-rich antimicrobial peptide A3-APO is demonstrating significant promise, exhibiting superior efficacy in preclinical models against multidrug-resistant (MDR) bacteria compared to conventional antibiotics. This guide provides a comprehensive comparison of this compound's performance against established therapies, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a designer peptide, displays a unique dual mechanism of action that combines bacterial membrane disruption with the inhibition of DnaK-mediated protein folding.[1] While its in vitro activity is often modest, this compound excels in in vivo settings, suggesting a complex interplay with the host immune system that enhances its therapeutic effect.
Comparative In Vitro Activity
The in vitro potency of this compound against various MDR pathogens has been evaluated using standard antimicrobial susceptibility testing methods. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound in comparison to conventional antibiotics against selected carbapenem-resistant Gram-negative bacteria.
| Bacterial Strain | This compound (mg/L) | Imipenem (mg/L) | Meropenem (mg/L) |
| Acinetobacter baumannii (BAA-1805) | 32 | 32 | - |
| Acinetobacter baumannii (9 strains) | 32 to >64 | 2 to 32 | - |
| Enterobacter cloacae | 4 to 16 | 4 to 8 | - |
| Data sourced from studies on carbapenem-resistant strains.[1] |
Superior In Vivo Efficacy
Preclinical studies in mouse models of systemic and wound infections have consistently demonstrated the superior performance of this compound over standard-of-care antibiotics.
Systemic Infections
In a mouse model of systemic infection with carbapenem-resistant Acinetobacter baumannii, this compound administered intravenously (2.5 mg/kg) or intramuscularly (5 mg/kg) led to a significant reduction in bacterial blood counts of at least two log10 units.[1] This was accompanied by a notable increase in the survival rate of infected mice compared to those treated with imipenem (40 mg/kg).[1]
Wound and Lung Infections
The efficacy of this compound has also been established in wound and lung infection models. In a mouse model of a mixed bacterial wound infection (Klebsiella pneumoniae, A. baumannii, Proteus mirabilis), intramuscular or aerosolized this compound significantly improved survival and reduced bacterial loads at the infection site and in the blood.[2][3] Notably, in a K. pneumoniae lung infection model, this compound treatment resulted in blood bacterial counts as low as those achieved with colistin and lower than those with imipenem or amikacin.[2][3] Furthermore, wounds of animals treated with this compound were visibly improved, lacking the pus and signs of inflammation observed in untreated animals.[2][3]
Mechanism of Action: A Dual-Pronged Attack
This compound's efficacy stems from its ability to attack bacteria on two fronts: externally at the cell membrane and internally by disrupting essential protein folding machinery.
References
- 1. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical advantages of intramuscularly administered peptide this compound over existing therapies in Acinetobacter baumannii wound infections - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of A3-APO with Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of A3-APO's Performance Against Key Alternatives
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel therapeutics, antimicrobial peptides (AMPs) have garnered significant attention for their potential to combat resistant bacteria. This guide provides a head-to-head comparison of the designer antimicrobial peptide this compound against other well-established AMPs: LL-37, Magainin II, and Human Neutrophil Peptide 1 (HNP-1). This analysis is based on available experimental data to aid researchers in evaluating their relative strengths and potential applications.
Executive Summary
This compound is a proline-rich antimicrobial peptide that exhibits a dual mechanism of action, targeting both the bacterial membrane and intracellular processes.[1][2] A notable characteristic of this compound is that its in vivo efficacy in animal models often surpasses what would be predicted from its in vitro minimum inhibitory concentrations (MICs).[3][4] This suggests that this compound may also modulate the host's immune response. In contrast, LL-37, Magainin II, and HNP-1 are well-characterized AMPs with varying breadths of activity and cytotoxic profiles. This guide will delve into the quantitative data available for each peptide, detail the experimental methodologies used for their evaluation, and provide visual representations of key pathways and workflows.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and the selected comparator antimicrobial peptides. It is important to note that the data has been compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | MIC Range (mg/L) | Reference |
| Escherichia coli (clinical isolates) | 2-128 | [4] |
| Klebsiella pneumoniae (clinical isolates) | 2-128 | [4] |
| Salmonella enterica serovar Typhimurium (clinical isolates) | 2-128 | [4] |
| Acinetobacter baumannii | 32->64 | [5][6] |
| Staphylococcus aureus | Virtually inactive | [5][6] |
| Klebsiella pneumoniae (from foot ulcer) | 64 | [7] |
Table 2: Minimum Inhibitory Concentration (MIC) of Comparator Antimicrobial Peptides
| Peptide | Bacterial Strain | MIC (µg/mL) | Reference |
| LL-37 | Escherichia coli | 75 | [4] |
| Pseudomonas aeruginosa | 75 | [4] | |
| Staphylococcus aureus | 0.62 µM (~2.8) | [8] | |
| Pseudomonas aeruginosa (ATCC 15692 PAO1) | 256 | [9] | |
| Magainin II | Escherichia coli | 75 | [10] |
| HNP-1 | Escherichia coli | 16 | [1] |
| Pseudomonas aeruginosa | >64 | [1] | |
| Staphylococcus aureus | 4-8 | [1] | |
| Staphylococcus aureus (MSSA & MRSA) | 1 | [11] |
Table 3: Cytotoxicity (IC50) of this compound and Comparator Antimicrobial Peptides
| Peptide | Cell Line | IC50 | Reference |
| This compound (as A3) | Vero (kidney epithelial) | 26.1 µM | [12] |
| HEK 293 (human embryonic kidney) | 33.2 µM | [12] | |
| LL-37 | NIH-3T3 (fibroblast) | No toxicity below 150 µg/mL | [13][14] |
| Magainin II | Bladder cancer cell lines | 31.0-135.3 µM (BrdU assay) | [2][3] |
| Normal murine and human fibroblasts | Not affected at tested concentrations | [2][3] | |
| HNP-1 | PC-3 (prostate cancer) | 2.2 µM | [15] |
| Oral squamous cell carcinoma cells | Significant cytotoxicity at 100 µg/mL | [16] |
Mechanism of Action: A Visualized Comparison
This compound's unique dual mechanism of action distinguishes it from many other AMPs. The following diagram illustrates this pathway.
Caption: Dual mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of standard protocols for key assays used to evaluate antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of an antimicrobial peptide is determined using a broth microdilution method.
-
Preparation of Peptide Solutions: The antimicrobial peptide is serially diluted in an appropriate medium, typically Mueller-Hinton Broth (MHB), in a 96-well microtiter plate.
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured to the mid-logarithmic phase and then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).
-
Incubation: The bacterial inoculum is added to the wells containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the peptide at which there is no visible growth of the bacteria.
Caption: Workflow for MIC determination.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of antimicrobial peptides against mammalian cells is commonly assessed using the MTT assay.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere and grow for 24 hours.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the antimicrobial peptide. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or isopropanol). The absorbance of the solution is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50), the concentration of the peptide that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
Caption: Workflow for cytotoxicity (MTT) assay.
Conclusion
This compound presents a compelling profile as a developmental candidate for antimicrobial therapy, particularly due to its potent in vivo activity against multidrug-resistant bacteria and its dual mechanism of action that may circumvent common resistance pathways. While direct comparative in vitro data against other leading AMPs is not extensively available in a standardized format, the existing evidence suggests that this compound's strength may lie more in its performance within a biological system rather than in direct bactericidal activity in broth culture. For researchers and drug developers, this highlights the importance of considering both in vitro and in vivo models when evaluating the potential of novel antimicrobial peptides. Further head-to-head studies under standardized conditions are warranted to provide a more definitive comparative assessment of this compound against other AMPs like LL-37, Magainin II, and HNP-1.
References
- 1. Scalable recombinant production of bioactive human neutrophil peptide-1 in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor activity of the antimicrobial peptide magainin II against bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Properties and Cytotoxicity of LL-37-Derived Synthetic Peptides to Treat Orthopedic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antimicrobial efficacy of peptide this compound in mouse models of multidrug-resistant wound and lung infections cannot be explained by in vitro activity against the pathogens involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of antimicrobial peptide LL-37 for treatment of Staphylococcus aureus biofilm on titanium plate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of LL-37 on virulence factors related to the quorum sensing system of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering the Magainin Resistance Process of Escherichia coli Strains in Light of the Cytosolic Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. The cytotoxic effects of human neutrophil peptide-1 (HNP1) and lactoferrin on oral squamous cell carcinoma (OSCC) in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Bacterial Resistance: A Comparative Analysis of A3-APO
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents that are not only potent but also resilient to the rapid evolution of bacterial defense mechanisms. A3-APO, a dimeric, proline-rich antimicrobial peptide (AMP), has emerged as a promising candidate. This guide provides a comparative analysis of this compound's performance against bacterial resistance, supported by experimental data and detailed methodologies, to aid in the evaluation of its therapeutic potential.
At a Glance: this compound's Profile in Antimicrobial Resistance
This compound distinguishes itself through a dual mechanism of action, a feature believed to be central to its low propensity for inducing bacterial resistance. Unlike many conventional antibiotics that have a single molecular target, this compound simultaneously disrupts the bacterial membrane and inhibits the intracellular chaperone protein DnaK.[1] This multi-pronged attack presents a more formidable challenge for bacteria to overcome through simple mutations.
In contrast, the monomeric form of the peptide, Chex1-Arg20, which is also a natural metabolite of this compound, has been shown to induce resistance more rapidly in vitro.[2] This difference is primarily attributed to the enhanced membrane-disrupting capability of the dimeric this compound structure.
Comparative Analysis of Resistance Development
While direct comparative studies evaluating the evolution of resistance to this compound alongside other antimicrobial peptides under identical conditions are limited, existing in vitro and in vivo data provide valuable insights. The following tables summarize key findings from various studies.
Table 1: In Vitro Resistance Induction - this compound vs. Alternatives
| Antimicrobial Agent | Bacterial Strain(s) | Resistance Induction Potential | Key Findings |
| This compound (Dimer) | Escherichia coli, Klebsiella pneumoniae | Low | No resistance observed in E. coli after serial passaging. Resistance in K. pneumoniae was not induced. The dimeric structure's enhanced membrane activity is crucial. |
| Chex1-Arg20 (Monomer) | Klebsiella pneumoniae | High | Rapidly induces resistance in vitro, primarily due to its reliance on intracellular targeting (DnaK inhibition) with weaker membrane interaction. |
| Pexiganan | Escherichia coli, Pseudomonas aeruginosa | Moderate to High | Resistance has been induced in vitro through serial passaging. |
| Melittin | Staphylococcus aureus | Moderate to High | In vitro evolution of resistance has been demonstrated. |
| Colistin | Acinetobacter baumannii | High | Resistance is a growing clinical concern and can be readily induced in vitro, often through modifications of the bacterial outer membrane (LPS). |
Table 2: In Vivo Efficacy Against Resistant Strains - this compound vs. Conventional Antibiotics
| Antimicrobial Agent | Bacterial Strain | Mouse Model | Key Efficacy Metrics |
| This compound | Carbapenem-resistant Acinetobacter baumannii | Systemic infection | Reduced bacterial counts by at least 2 log10 units and increased survival rate compared to untreated and imipenem-treated mice. |
| Imipenem | Carbapenem-resistant Acinetobacter baumannii | Systemic infection | Less effective than this compound in reducing bacterial counts and improving survival in this model. |
| This compound | Multi-drug resistant wound and lung infections | Wound and lung infection | Significantly improved mouse survival and reduced bacterial counts at the infection site and in the blood. Blood bacterial counts were comparable to colistin and lower than imipenem or amikacin. |
| Colistin | Multi-drug resistant lung infection | Lung infection | Similar efficacy to this compound in reducing blood bacterial counts. |
Experimental Protocols
In Vitro Resistance Induction by Serial Passaging
This protocol is a generalized method for inducing bacterial resistance to antimicrobial peptides in the laboratory.
Materials:
-
Bacterial strain of interest (e.g., E. coli, K. pneumoniae)
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial peptide (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Shaking incubator
Procedure:
-
Initial MIC Determination: Determine the initial Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide for the bacterial strain using the broth microdilution method (see Protocol 2).
-
Serial Passaging: a. Inoculate a culture of the bacterial strain in MHB and grow to the mid-logarithmic phase. b. In a 96-well plate, prepare a series of two-fold dilutions of the antimicrobial peptide in MHB, with concentrations ranging from below to above the initial MIC. c. Inoculate each well with the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL. d. Incubate the plate at 37°C for 18-24 hours with shaking. e. The following day, identify the well with the highest concentration of the antimicrobial peptide that shows bacterial growth (sub-MIC). f. Use the culture from this well to inoculate a new series of antimicrobial peptide dilutions for the next passage. g. Repeat this process for a predetermined number of passages (e.g., 15-30 days).
-
Monitoring Resistance: Periodically determine the MIC of the passaged bacterial population to monitor for any increase in resistance. A significant and stable increase in the MIC indicates the development of resistance.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the standard method for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
Antimicrobial peptide stock solution
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: a. Inoculate a single bacterial colony into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase. b. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Antimicrobial Dilution Series: a. In a 96-well plate, prepare a series of two-fold dilutions of the antimicrobial peptide in MHB.
-
Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well containing the antimicrobial dilutions. b. Include a positive control well (bacteria without antimicrobial) and a negative control well (broth only). c. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Mechanisms and Pathways
To better understand the processes involved, the following diagrams illustrate the mechanism of action of this compound and the pathways of bacterial resistance.
Caption: Dual mechanism of action of this compound leading to bacterial cell death.
Caption: Common bacterial resistance mechanisms against antimicrobial peptides.
Conclusion
This compound presents a compelling profile for combating bacterial infections, particularly those caused by multi-drug resistant strains. Its dual mechanism of action appears to be a key factor in mitigating the rapid development of resistance, a significant advantage over its monomeric counterpart and some conventional antibiotics. While more direct comparative studies on resistance evolution are warranted, the existing evidence suggests that this compound is a robust candidate for further preclinical and clinical development. This guide provides a foundational understanding for researchers and drug developers to critically evaluate this compound's potential in the ongoing battle against antimicrobial resistance.
References
Safety Operating Guide
Navigating the Disposal of A3-APO: A Procedural Guide for Laboratory Personnel
A commitment to safety and environmental stewardship is paramount in all laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for A3-APO, a proline-rich antimicrobial peptide. Given the absence of a specific, publicly available Safety Data Sheet (SDS) with explicit disposal protocols for this compound, the following procedures are based on established best practices for the management of chemical and biological waste in a research environment. It is imperative to always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.
This compound is a synthetic dimeric peptide that has demonstrated efficacy against multidrug-resistant bacteria.[1][2][3] While it is noted for its lack of eukaryotic toxicity in preclinical studies, all laboratory chemicals should be handled with care, and a formal disposal plan should be in place before commencing any work.[1][2]
Key Chemical and Physical Properties of this compound
A summary of the known properties of this compound is presented below to inform handling and disposal decisions.
| Property | Value | Source |
| Molecular Formula | (C₁₀₁H₁₅₈N₄₀O₁₉)₂-Dab | [3] |
| Appearance | Likely a solid powder | General knowledge of peptides |
| Solubility | Likely soluble in aqueous solutions | General knowledge of peptides |
| Storage | Store at low temperatures; powder at -20°C for up to 3 years, in solvent at -80°C for up to 1 year. | [4] |
Standard Operating Procedure for this compound Disposal
The following step-by-step protocol is a general guideline.
Personal Protective Equipment (PPE)
Always wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).
Waste Segregation and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal. Do not dispose of this compound, its solutions, or contaminated materials down the drain or in the regular trash.[4]
-
Solid Waste: Collect unused or expired pure this compound powder, along with any grossly contaminated items (e.g., weighing paper, spill clean-up materials), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., polyethylene) and have a secure lid.[4]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated liquid hazardous waste container. The container should be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department.[4]
-
Sharps Waste: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.[4]
-
Biologically Contaminated Waste: If this compound is used in conjunction with infectious agents, all contaminated materials must be treated as biohazardous waste and decontaminated, typically by autoclaving, before final disposal. Be aware that autoclaving may not degrade all antibiotics, so consult with your EHS department for appropriate procedures.[5]
Labeling
Properly label all waste containers with the following information:[4][6]
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of this compound
-
The solvent composition for liquid waste
-
The date the waste was first added to the container
-
The responsible researcher's name and contact information
Storage of Waste
Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a secondary containment bin to prevent spills. Keep waste containers closed at all times, except when adding waste.[4]
Final Disposal
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for pickup and proper disposal according to federal, state, and local regulations.[4]
Experimental Protocol: Waste Characterization
As no specific experimental protocols for the disposal of this compound are available, the recommended "experiment" is a Waste Characterization Test. This involves providing a detailed and accurate description of the waste to your EHS department. This information will be used to determine the appropriate disposal method.
Methodology:
-
Inventory all components of the waste stream (e.g., this compound, solvents, buffers, any reaction byproducts).
-
Quantify the concentration of each component.
-
Note the physical state of the waste (solid, liquid, etc.).
-
Document any known hazards associated with the components, referencing any available safety data.
-
Complete a hazardous waste disposal tag or the equivalent form provided by your institution's EHS department with all of the above information.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A logical workflow for the proper disposal of this compound waste.
By adhering to these general guidelines and working closely with your institution's EHS department, you can ensure the safe and environmentally responsible disposal of this compound waste.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Intramuscularly Administered Peptide this compound Is Effective Against Carbapenem-Resistant Acinetobacter baumannii in Mouse Models of Systemic Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Chapter 8 - Hazardous Waste Disposal Procedures | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
